Thalidomide-5-PEG2-Cl
Description
Properties
Molecular Formula |
C17H17ClN2O6 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-[2-(2-chloroethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17ClN2O6/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22/h1-2,9,13H,3-8H2,(H,19,21,22) |
InChI Key |
HAGULBIOKGWWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCCl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Thalidomide-5-PEG2-Cl in Cereblon Recruitment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of thalidomide's interaction with the Cereblon (CRBN) E3 ubiquitin ligase has revolutionized the field of therapeutic intervention, paving the way for the development of targeted protein degradation technologies. Thalidomide and its analogs act as "molecular glues," redirecting the CRBN-containing Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^) to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1],[2],[3] This mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that link a target protein ligand to an E3 ligase ligand.
This technical guide focuses on Thalidomide-5-PEG2-Cl , a derivative of thalidomide functionalized with a 2-unit polyethylene glycol (PEG) linker and a terminal chloride. This modification makes it a valuable building block for the synthesis of PROTACs, enabling the recruitment of CRBN to a desired protein of interest for targeted degradation.[4],[5] This document will provide a comprehensive overview of its mechanism of action, relevant quantitative data for its parent compound, detailed experimental protocols for assessing its function, and visualizations of the key biological pathways and experimental workflows.
Mechanism of Action: CRBN Recruitment and Neosubstrate Degradation
This compound functions as the CRBN-recruiting moiety within a PROTAC. The core thalidomide structure binds to a specific pocket on CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2] This binding event induces a conformational change in CRBN, creating a new surface that can recognize and bind to proteins not normally targeted by this E3 ligase, termed neosubstrates.
In the context of a PROTAC, the this compound part of the molecule brings the entire CRL4^CRBN^ complex into close proximity with a target protein of interest (POI), which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI.[6]
Quantitative Data
Table 1: Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| Thalidomide | ~2.5 µM (IC50) | Competitive Binding Assay | [7] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [2],[7] |
| Lenalidomide | ~1 µM (IC50) | Competitive Binding Assay | [7] |
| Pomalidomide | ~0.5 µM (IC50) | Competitive Binding Assay | [7] |
Note: The exact binding affinity of a PROTAC containing this compound will also be influenced by the target ligand and the overall structure of the chimera, which can affect ternary complex formation and stability.[8]
Experimental Protocols
A variety of biophysical and cellular assays are employed to characterize the interaction of thalidomide-based ligands with CRBN and to assess the efficacy of the resulting PROTACs.
CRBN Binding Affinity Measurement
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics and affinity of binding between a ligand and an analyte in real-time.
-
Immobilization: Recombinant human CRBN is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of this compound (or a PROTAC containing it) are flowed over the chip surface. The change in the refractive index upon binding is measured.
-
Data Analysis: The association (k_on) and dissociation (k_off) rates are determined from the sensorgram. The equilibrium dissociation constant (K_d) is calculated as k_off/k_on.[9]
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.
-
Sample Preparation: Purified CRBN protein is placed in the sample cell, and a solution of the thalidomide derivative is placed in the injection syringe.
-
Titration: The thalidomide derivative is titrated into the CRBN solution in small aliquots.
-
Data Analysis: The heat released or absorbed upon each injection is measured to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9]
c) Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a proximity-based assay suitable for high-throughput screening of CRBN binders.
-
Assay Principle: A competitive assay is established where the test compound competes with a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein (e.g., His-tagged CRBN).
-
Procedure: The tagged CRBN, fluorescent tracer, and a dilution series of the test compound are incubated together. HTRF detection reagents (e.g., anti-His-terbium and streptavidin-XL665 if the tracer is biotinylated) are added.
-
Data Analysis: The HTRF signal is measured, and a decrease in signal with increasing concentrations of the test compound indicates competitive binding. The IC_50 value is determined from the dose-response curve.
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-CRBN) is a prerequisite for efficient protein degradation.
a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that can detect and quantify the formation of the ternary complex.
-
Principle: Donor and acceptor beads are coated with antibodies or tags that recognize the POI and CRBN, respectively. When the PROTAC brings the two proteins into close proximity, the beads are also brought together, generating a chemiluminescent signal.
-
Procedure: Tagged POI, tagged CRBN, and a dilution series of the PROTAC are incubated. AlphaLISA beads are added, and the plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis: The AlphaLISA signal is plotted against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where at high PROTAC concentrations, the formation of binary complexes inhibits the formation of the ternary complex.[10]
b) Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Procedure: Cells are treated with the PROTAC or a vehicle control. The cells are then heated to a range of temperatures. After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Quantification: The amount of soluble CRBN in each sample is quantified by Western blot.
-
Data Analysis: A shift in the melting curve of CRBN to a higher temperature in the presence of the PROTAC indicates target engagement.[10]
Cellular Degradation Assays
a) Western Blotting
Western blotting is a standard method to quantify the reduction in the levels of the target protein.
-
Procedure: Cells are treated with a dose-response of the PROTAC for a specific duration. Cells are then lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific to the POI, followed by a secondary antibody.
-
Data Analysis: The band intensities are quantified, and the percentage of protein degradation is calculated relative to a vehicle control. The DC_50 (concentration for 50% degradation) and D_max (maximum degradation) values can be determined.[11]
b) In-Cell ELISA
This is a higher-throughput method for quantifying protein levels directly in cultured cells.
-
Procedure: Cells are seeded in a multi-well plate and treated with the PROTAC. The cells are then fixed, permeabilized, and incubated with a primary antibody against the POI, followed by a labeled secondary antibody. A substrate is added to generate a colorimetric or fluorescent signal.
-
Data Analysis: The signal is measured using a plate reader and is proportional to the amount of the target protein.
Conclusion
This compound is a key chemical tool for the development of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. While direct quantitative binding data for this specific molecule is limited, the well-characterized interaction of its parent compound, thalidomide, with CRBN provides a strong foundation for its application. The experimental protocols detailed in this guide offer a robust framework for researchers to quantify the binding of thalidomide-based ligands to CRBN, assess the formation of the critical ternary complex, and ultimately validate the degradation of a target protein of interest. Through the systematic application of these methodologies, the development of novel and potent protein degraders for a wide range of therapeutic applications can be advanced.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [myskinrecipes.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Architecture of a PROTAC Building Block: A Technical Guide to Thalidomide-5-PEG2-Cl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thalidomide-5-PEG2-Cl, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will explore its core structure, chemical properties, and its pivotal role in the targeted degradation of proteins. This document will further detail the methodologies for its incorporation into PROTACs and the subsequent evaluation of these novel therapeutic agents.
Core Structure and Properties
This compound is a synthetic molecule designed to function as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system.[1][2] Its structure is characterized by three key moieties: the thalidomide core, a polyethylene glycol (PEG) linker, and a terminal chlorine atom.
-
Thalidomide Core: This phthalimidoglutarimide moiety is responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase.[3] The interaction is crucial for recruiting the cellular degradation machinery to the target protein.
-
PEG2 Linker: The two-unit polyethylene glycol linker provides spacing and appropriate physicochemical properties to the PROTAC molecule. The length and composition of the linker are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
-
Terminal Chlorine: The chlorine atom serves as a reactive handle for conjugation with a ligand that binds to the protein of interest (POI), completing the heterobifunctional PROTAC molecule.
The systematic IUPAC name for this compound is 2-(2-(2-chloroethoxy)ethoxy)-4-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. Its key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C17H17ClN2O6 |
| Molecular Weight | 380.78 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below. The initial steps involve the synthesis of the thalidomide core, which can be accomplished by reacting phthalic anhydride with glutamine.[4][5] Subsequent modifications introduce the PEG linker and the terminal chlorine.
Mechanism of Action in PROTACs
This compound serves as the E3 ligase-recruiting element within a PROTAC. The thalidomide moiety binds to CRBN, a substrate receptor of the CRL4-DDB1 E3 ubiquitin ligase complex.[6] This binding event allows the PROTAC to act as a bridge, bringing a specific target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The successful development of a PROTAC requires rigorous experimental validation. Below are detailed methodologies for key experiments involving the use and evaluation of PROTACs synthesized with this compound.
PROTAC Synthesis via Nucleophilic Substitution
This protocol describes the conjugation of this compound to a POI ligand containing a nucleophilic group (e.g., an amine or thiol).
Materials:
-
This compound
-
POI ligand with a nucleophilic handle
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC.
-
Characterize the final PROTAC molecule by HRMS and NMR to confirm its identity and purity.
Quantitative Western Blotting for Protein Degradation
This protocol is used to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol measures the binding affinity (KD) of the thalidomide-based PROTAC to CRBN.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Recombinant human CRBN protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
PROTAC solution at various concentrations
Procedure:
-
Immobilize the recombinant CRBN protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN surface and a reference surface.
-
Monitor the change in the SPR signal in real-time to measure association and dissociation.
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to bind to its targets and induce degradation. The following table provides an example of how quantitative data for a hypothetical PROTAC, "PROTAC-X," synthesized using this compound, would be presented.
| Parameter | PROTAC-X | Description |
| CRBN Binding Affinity (KD) | 1.5 µM | Equilibrium dissociation constant for the binding of PROTAC-X to Cereblon, typically measured by SPR or ITC. |
| POI Binding Affinity (KD) | 150 nM | Equilibrium dissociation constant for the binding of PROTAC-X to the Protein of Interest. |
| DC50 (Degradation) | 25 nM | Concentration of PROTAC-X required to induce 50% degradation of the target protein in a specific cell line after a defined incubation period. |
| Dmax (Degradation) | >95% | The maximum percentage of target protein degradation achieved with PROTAC-X treatment. |
| Cellular Viability (IC50) | >10 µM | Concentration of PROTAC-X that inhibits cell growth by 50%, indicating its cytotoxic effect. |
This guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols and data presentation formats serve as a starting point for researchers aiming to design and evaluate novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
Thalidomide-5-PEG2-Cl: An In-Depth Technical Guide for E3 Ligase Ligand-Based PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Cereblon for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2]
Thalidomide-5-PEG2-Cl is a crucial building block in the synthesis of PROTACs, serving as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4-CRBN), and its hijacking by thalidomide and its analogs has been a cornerstone of PROTAC design.[4] The thalidomide moiety of this compound binds to CRBN, while the chloro-PEGylated linker provides a reactive handle for conjugation to a ligand targeting a specific protein for degradation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data of resulting PROTACs, and detailed experimental protocols for its application in drug discovery and development.
Signaling Pathway: The Mechanism of Action of Thalidomide-Based PROTACs
The function of a PROTAC utilizing this compound is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data Presentation
Binding Affinity of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [4] |
| (S)-thalidomide | 11.0 nM (IC50) | TR-FRET | [5] |
| (R)-thalidomide | 200.4 nM (IC50) | TR-FRET | [5] |
| Lenalidomide | 73 nM (IC50) | HTRF | [6] |
| Pomalidomide | Not specified | Not specified |
Representative Performance of Thalidomide-Based PROTACs
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of exemplary PROTACs that utilize a thalidomide-based ligand for CRBN recruitment.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 nM | > 95% | [7] |
| NC-1 | BTK | Mino | 2.2 nM | 97% | [8] |
| IDO1 PROTAC Degrader-1 | IDO1 | HeLa | 2.84 µM | 93% |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a target protein ligand containing a primary or secondary amine via a nucleophilic substitution (SN2) reaction.
Materials and Reagents:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Reverse-phase preparative HPLC
-
Lyophilizer
-
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir.
-
In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the target protein ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water and dilute with a suitable solvent for purification.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.
Caption: Experimental workflow for PROTAC synthesis.
In-Vitro Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 18-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control, from which DC50 and Dmax values can be calculated.[7]
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in vitro.
Materials and Reagents:
-
Tagged POI (e.g., GST-tagged)
-
Tagged CRBN complex (e.g., His-tagged DDB1-CRBN)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore
-
Acceptor fluorophore-conjugated anti-tag antibody (e.g., fluorescently labeled anti-His)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the tagged POI, tagged CRBN complex, and the PROTAC dilutions.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at both the donor and acceptor wavelengths).
-
The ratio of the acceptor to donor emission is plotted against the PROTAC concentration. The resulting bell-shaped curve ("hook effect") is characteristic of ternary complex formation.
Caption: Workflow for a TR-FRET based ternary complex assay.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials and Reagents:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate-reading luminometer or spectrophotometer
Procedure (using CellTiter-Glo®):
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value if significant cytotoxicity is observed.[1]
Conclusion
This compound is a versatile and indispensable tool for the development of PROTACs that hijack the CRBN E3 ligase. Its well-defined structure and reactive handle facilitate the straightforward synthesis of potent and selective protein degraders. The experimental protocols and representative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, ultimately advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempartner.com [chempartner.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemical Marriage: A Technical Guide to PROTAC Technology Forged from Thalidomide's Legacy
For Researchers, Scientists, and Drug Development Professionals
The narrative of thalidomide, a molecule once defined by its tragic past, has been dramatically rewritten in the annals of modern drug discovery. Its renaissance as a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology represents a paradigm shift in therapeutic intervention, offering a pathway to target proteins previously deemed "undruggable." This technical guide delves into the core of PROTAC technology through the lens of thalido_mide and its derivatives, providing an in-depth exploration of their mechanism, the quantitative metrics that define their efficacy, and the detailed experimental protocols necessary for their evaluation.
From Pariah to Pioneer: The Rebirth of Thalidomide
Initially introduced as a sedative in the 1950s, thalidomide was swiftly withdrawn from the market due to its devastating teratogenic effects.[1] Decades of research to unravel its complex biology led to a pivotal discovery: the identification of Cereblon (CRBN) as its direct cellular target.[1][2] This breakthrough was instrumental, revealing that thalidomide and its analogs, such as lenalidomide and pomalidomide, function as "molecular glues."[] They bind to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates" like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][4][5] This mechanism of hijacking the cell's own protein disposal machinery laid the foundational principles for the development of thalidomide-based PROTACs.[1]
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a flexible linker.[6][7] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[6] The use of thalidomide and its derivatives as the E3 ligase-recruiting moiety has become a mainstay in PROTAC design, largely due to their favorable drug-like properties, including a smaller size and better cell permeability compared to ligands for other E3 ligases like VHL.[1][]
The Molecular Mechanism: Orchestrating Protein Destruction
The efficacy of a thalidomide-based PROTAC hinges on its ability to form a stable ternary complex between the target protein and the CRL4^CRBN^ E3 ligase complex.[1][8] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[9] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein, releasing the PROTAC to catalyze further rounds of degradation.[1][9]
The CRL4^CRBN^ complex is a key player in the ubiquitin-proteasome system (UPS).[1] It is composed of Cullin 4A (CUL4A), which acts as a scaffold; DNA damage-binding protein 1 (DDB1), an adaptor protein linking CRBN to CUL4A; RING-box protein 1 (ROC1), which recruits the ubiquitin-charged E2 enzyme; and CRBN, the substrate receptor.[1][10]
Figure 1: Mechanism of Action of a Thalidomide-Based PROTAC.
Quantitative Assessment of PROTAC Efficacy
The successful development of a PROTAC relies on rigorous quantitative assessment of its performance. Key parameters include its degradation efficiency, typically measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved), as well as the binding affinities of the PROTAC for both the target protein and the E3 ligase.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [11] |
| dBET6 | Thalidomide | BRD4 (BD1) | - | ~10 | - | [12] |
| dBET6 | Thalidomide | BRD4 (BD2) | - | ~50 | - | [12] |
| LC-2 | Pomalidomide | KRAS G12C | - | - | - | [12][13] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified | [11] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols for PROTAC Characterization
A multi-faceted experimental approach is essential to fully characterize a novel PROTAC. This includes confirming target engagement, evaluating ternary complex formation, and quantifying protein degradation.
Figure 2: General Experimental Workflow for PROTAC Development.
Protocol 1: Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[11]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a label-free technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[8][14]
-
Sample Preparation:
-
Purify the POI and the E3 ligase complex (e.g., VCB or CRBN-DDB1).
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Degas all solutions before the experiment.
-
-
Binary Binding Experiments:
-
To determine the affinity of the PROTAC for the POI and the E3 ligase separately, titrate the PROTAC into the protein solution in the ITC cell.
-
-
Ternary Complex Formation Experiment:
-
To measure the affinity of the third component to the pre-formed binary complex, saturate the protein in the ITC cell (e.g., POI) with the PROTAC.
-
Titrate the second protein (e.g., E3 ligase) into the ITC cell containing the POI-PROTAC binary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the data to an appropriate binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
The cooperativity (α) of ternary complex formation can be calculated by comparing the affinity of the third component for the binary complex versus its affinity for the PROTAC alone.[12]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is productive and leads to the ubiquitination of the target protein.
-
Reaction Setup:
-
Combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified E3 ligase complex (CRL4^CRBN^), the purified POI, and the PROTAC at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the POI.
-
A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be observed in the presence of a functional PROTAC.
-
The Future of Thalidomide-Based PROTACs
The journey of thalidomide from a source of medical catastrophe to a tool of precision medicine is a testament to the power of scientific inquiry. Thalidomide-based PROTACs have demonstrated remarkable efficacy in preclinical and clinical studies, validating targeted protein degradation as a potent therapeutic strategy.[1][2] As our understanding of the intricate biology of E3 ligases and ternary complex formation deepens, the potential to design even more selective and potent degraders will continue to expand, offering new hope for treating a wide range of diseases. The continued exploration of new CRBN ligands and linker technologies will further refine this powerful therapeutic modality, ensuring that the legacy of thalidomide is one of healing and innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. researchgate.net [researchgate.net]
Cereblon-Mediated Protein Degradation with Thalidomide-5-PEG2-Cl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cereblon (CRBN)-mediated protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) incorporating the Thalidomide-5-PEG2-Cl linker. This document details the underlying mechanism, experimental validation, and key data interpretation for researchers in drug discovery and development.
Introduction to Cereblon-Mediated Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] PROTACs are heterobifunctional molecules that capitalize on the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] Thalidomide and its derivatives are a well-established class of ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[3] By incorporating a thalidomide derivative, such as this compound, into a PROTAC, the CRBN E3 ligase complex can be hijacked to ubiquitinate and subsequently degrade a specific POI.
This compound serves as a crucial building block in the synthesis of these PROTACs, providing the CRBN-recruiting element connected to a 2-unit polyethylene glycol (PEG) linker. The PEG linker offers desirable physicochemical properties, including improved solubility, and its length is a critical parameter in optimizing the formation of a productive ternary complex between the POI, the PROTAC, and CRBN.
Mechanism of Action
The mechanism of protein degradation mediated by a PROTAC utilizing this compound can be summarized in a stepwise fashion. This process begins with the PROTAC entering the cell and culminates in the proteasomal degradation of the target protein.
The key steps are as follows:
-
Binary Complex Formation: The PROTAC molecule can independently and reversibly bind to both the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ligase, forming two separate binary complexes.
-
Ternary Complex Formation: The crucial step in PROTAC efficacy is the formation of a stable ternary complex, bringing the POI and CRBN into close proximity. The physicochemical properties of the linker, including its length and composition, play a significant role in the stability and conformation of this complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into smaller peptides, while the PROTAC molecule and the CRBN E3 ligase are recycled for subsequent rounds of degradation.
Below is a diagram illustrating this signaling pathway.
Figure 1: Signaling pathway of Cereblon-mediated protein degradation.
Quantitative Data Presentation
While specific quantitative data for a PROTAC constructed with the exact this compound linker is not extensively available in the public domain, the following tables provide representative data for a well-characterized thalidomide-based PROTAC with a PEG linker targeting the BRD4 protein. This data serves as a benchmark for expected potency and binding affinities.
Table 1: Degradation Potency of a Representative Thalidomide-PEG-BRD4 PROTAC
| Parameter | Value | Cell Line | Description |
| DC50 | < 1 nM | Various Cancer Cell Lines | Concentration of the PROTAC that induces 50% degradation of the target protein. |
| Dmax | > 90% | Various Cancer Cell Lines | Maximum percentage of target protein degradation. |
Note: DC50 and Dmax values are typically determined by Western Blot or other quantitative protein abundance assays.
Table 2: Binding Affinities of a Representative Thalidomide-PEG-BRD4 PROTAC
| Component | Binding Assay | Kd (nM) | Description |
| PROTAC to BRD4 | Isothermal Titration Calorimetry (ITC) | ~1-10 | Dissociation constant for the binding of the PROTAC to the target protein. |
| PROTAC to Cereblon | Surface Plasmon Resonance (SPR) | ~50-200 | Dissociation constant for the binding of the PROTAC to the E3 ligase. |
Note: Binding affinities can vary depending on the specific assay conditions and constructs used.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Synthesis of a PROTAC using this compound
Objective: To conjugate this compound to a ligand for a protein of interest (POI) containing a suitable reactive handle (e.g., a primary amine).
Materials:
-
This compound
-
POI ligand with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Protocol:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the POI ligand solution while stirring at room temperature.
-
Allow the reaction to proceed for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
Target Protein Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of the PROTAC for the target protein.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein in a Cereblon-dependent manner.
Materials:
-
Recombinant human E1 (UBE1), E2 (e.g., UBCH5c), and Cereblon/DDB1 complex
-
Recombinant target protein (POI)
-
Biotinylated-ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC and control compounds
-
Streptavidin-coated plates or beads
-
Antibody against the target protein
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
Protocol:
-
Prepare a reaction mixture containing E1, E2, Cereblon/DDB1, biotin-ubiquitin, ATP, and the ubiquitination buffer.
-
Add the recombinant POI to the reaction mixture.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control and a control with a non-functional epimer of the thalidomide ligand.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Alternatively, for a plate-based assay, capture the ubiquitinated complexes on a streptavidin-coated plate.
-
Detect the ubiquitinated POI by Western blot using an anti-POI antibody or by ELISA using an anti-POI antibody and a suitable detection reagent.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows central to the study of Cereblon-mediated protein degradation.
Figure 2: A typical experimental workflow for PROTAC validation.
Figure 3: Logical relationship of PROTAC components and their action.
Conclusion
The use of this compound as a linker and Cereblon ligand provides a robust strategy for the development of potent and selective PROTACs. A thorough understanding of the mechanism of action, coupled with rigorous experimental validation, is paramount for the successful progression of these novel therapeutics. This guide offers a foundational framework for researchers to design, synthesize, and characterize Cereblon-mediated protein degraders, ultimately contributing to the advancement of targeted protein degradation as a powerful therapeutic modality.
References
An In-Depth Technical Guide to Targeted Protein Degradation with Thalidomide-5-PEG2-Cl
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes chimeric molecules, most notably Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's intrinsic protein disposal machinery—the Ubiquitin-Proteasome System (UPS). A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3]
This guide provides a comprehensive technical overview of the principles and methodologies underlying TPD, focusing on a model PROTAC: Thalidomide-5-PEG2-Cl . This molecule is designed to recruit the Cereblon (CRBN) E3 ligase via its thalidomide moiety and target proteins fused with a HaloTag® via its terminal chloroalkane (Cl) group, all connected by a flexible two-unit polyethylene glycol (PEG2) linker.
Core Principles and Mechanism of Action
The fundamental strategy of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, an event that does not naturally occur. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. The mechanism of action for this compound can be dissected into a catalytic cycle.
1. The Components of this compound:
-
Thalidomide Moiety (E3 Ligase Ligand): Thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) function as potent molecular glues that bind to Cereblon (CRBN).[4][] CRBN is the substrate receptor component of the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[6][7][8] The binding of thalidomide to CRBN recruits the entire E3 ligase machinery.[9]
-
PEG2 Linker: The polyethylene glycol linker provides the necessary spacing and flexibility to allow the simultaneous binding of the thalidomide moiety to CRBN and the warhead to the POI. The linker's length and composition are critical determinants of the stability and geometry of the resulting ternary complex, which in turn affects degradation efficiency.[1][10][] PEG linkers, in particular, can enhance solubility and permeability.[2][3]
-
Chloroalkane (Cl) Warhead (POI Ligand): The chloroalkane group serves as a reactive ligand for the HaloTag®, a modified haloalkane dehalogenase engineered as a protein tag.[12][13] This system allows for the specific and covalent targeting of any protein that has been genetically fused with the HaloTag®.[14][15]
2. The Catalytic Degradation Cycle:
The process begins with the PROTAC molecule diffusing across the cell membrane. The subsequent steps are illustrated in the diagram below:
-
Binary Complex Formation: The this compound molecule can independently bind to either the CRBN E3 ligase or the HaloTag®-fused Protein of Interest (POI-HaloTag).
-
Ternary Complex Formation: The initial binary complex then recruits the third partner, forming a key ternary complex (POI-HaloTag : PROTAC : CRBN). The stability and conformation of this complex are crucial for the subsequent steps.[2][9]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[9][16]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and proteolytically degrades the target protein into small peptides.[9]
-
Recycling: The PROTAC molecule is released after ubiquitination and is not degraded, allowing it to act catalytically and induce the degradation of multiple POI molecules.[9]
Quantitative Data
The efficacy of a PROTAC is defined by several key quantitative parameters, including binding affinities to its targets and its cellular degradation performance (DC50 and Dmax).
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
This table provides representative binding affinities for thalidomide, which are indicative of the affinity for the CRBN-binding moiety of the model PROTAC.
| Compound | Binding Assay | Kd (nM) | IC50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 | - | [17] |
| Thalidomide | Competitive Elution Assay | - | ~10-20 | [18][19] |
| Pomalidomide | Surface Plasmon Resonance (SPR) | ~180 | - | [8] |
Table 2: Representative Degradation Parameters for PROTACs
DC50 is the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax represents the maximum percentage of protein degradation achievable. These values are highly dependent on the specific target, cell line, and treatment duration.
| Parameter | Definition | Typical Range | Reference |
| DC50 | Half-maximal degradation concentration | 1 nM - 10 µM | [9][20][21] |
| Dmax | Maximum degradation percentage | 60% - >95% | [20][21][22] |
Experimental Protocols
A robust assessment of a PROTAC's mechanism of action requires a series of biochemical and cell-based assays.
1. Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
-
Principle: AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay that measures proximity. An "acceptor" bead is bound to one protein (e.g., His-tagged CRBN) and a "donor" bead to the other (e.g., GST-tagged POI-HaloTag). Upon ternary complex formation induced by the PROTAC, the beads are brought into close proximity. Laser excitation of the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
Methodology:
-
Reagent Preparation: Reconstitute purified His-tagged CRBN, GST-tagged POI-HaloTag, Anti-His-conjugated Acceptor beads, and Anti-GST-conjugated Donor beads in the assay buffer. Prepare a serial dilution of this compound.
-
Assay Plate Setup: To a 384-well plate, add the POI-HaloTag protein and the PROTAC at various concentrations.
-
Incubation: Add the CRBN protein to initiate complex formation. Incubate for 1 hour at room temperature.
-
Bead Addition: Add the acceptor and donor beads and incubate for another hour in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The signal intensity is proportional to the amount of ternary complex formed.[9]
-
2. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[23]
-
Principle: A reconstituted ubiquitination system containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the CRBN E3 ligase complex, and the POI-HaloTag is assembled. The reaction is initiated by adding ATP and the PROTAC. The ubiquitination of the POI is then detected by Western blot.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine E1 enzyme, UBE2D3 (E2 enzyme), HA-tagged ubiquitin, purified CRL4^CRBN^ complex, and the POI-HaloTag substrate in reaction buffer.
-
PROTAC Addition: Add this compound or a vehicle control (DMSO).
-
Initiation: Start the reaction by adding Mg-ATP. Incubate at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-HaloTag antibody to detect the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI will be visible in the presence of a functional PROTAC.
-
3. Cellular Protein Degradation Assay (Western Blot)
This is the standard method to measure the reduction of target protein levels in a cellular context.
-
Principle: Cells expressing the POI-HaloTag are treated with varying concentrations of the PROTAC for a defined period. Cell lysates are then prepared, and the level of the POI is quantified by Western blot.
-
Methodology:
-
Cell Culture and Treatment: Plate cells engineered to express POI-HaloTag and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[20]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot: Load equal amounts of total protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the HaloTag and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[20][21]
-
Conclusion
This compound serves as an exemplary model for understanding the core principles of targeted protein degradation. Its modular design—leveraging the well-characterized thalidomide-CRBN interaction and the specific HaloTag system—illustrates the rational design process behind modern PROTACs.[7][24] The successful development of such molecules relies on a multi-faceted evaluation process, from quantifying ternary complex formation and in vitro ubiquitination to measuring cellular degradation potency. As the field continues to advance, the discovery of new E3 ligase ligands and innovative linker designs will further expand the landscape of "undruggable" targets that can be addressed by this powerful therapeutic modality.[25][26]
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. HaloTag: a novel protein labeling technology for cell imaging and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HaloTag - Wikipedia [en.wikipedia.org]
- 15. Halotag | Proteintech Group [ptglab.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. arxiv.org [arxiv.org]
- 23. lifesensors.com [lifesensors.com]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. precisepeg.com [precisepeg.com]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
Thalidomide-5-PEG2-Cl: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG2-Cl is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a cornerstone for researchers aiming to induce the degradation of specific target proteins. This molecule incorporates the thalidomide moiety, which effectively recruits the E3 ubiquitin ligase Cereblon (CRBN). This recruitment is the initial step in the ubiquitination and subsequent proteasomal degradation of a target protein of interest. The molecule is further functionalized with a 2-unit polyethylene glycol (PEG) linker terminating in a chloro group, which allows for covalent conjugation to a ligand that binds to the target protein. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, offering essential data and protocols for its effective use in research and drug development.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below. These properties are essential for understanding the molecule's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇ClN₂O₆ | [1] |
| Molecular Weight | 380.78 g/mol | [1] |
| CAS Number | 2230956-57-5 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF |
Stability and Storage
The stability of this compound is a critical factor for its handling, storage, and application in biological assays. While specific, in-depth stability studies on this particular molecule are not extensively published, the stability can be inferred from the behavior of its core components: the thalidomide core and the PEG linker.
General Storage Recommendations:
| Condition | Recommendation |
| Solid (Powder) | Store at -20°C for long-term storage. Can be shipped at ambient temperature for short periods. |
| In Solution (e.g., DMSO) | Prepare fresh solutions for use. For short-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
pH and Hydrolytic Stability: The thalidomide core is susceptible to hydrolysis, particularly at the glutarimide and phthalimide rings, under both acidic and basic conditions. The ester linkages in some PEG linkers can also be prone to hydrolysis. While the ether linkages in the PEG2 chain of this molecule are generally stable, the overall stability in aqueous buffers is expected to be limited. It is advisable to prepare fresh solutions in anhydrous solvents like DMSO and to minimize the time the compound spends in aqueous media before use.
Thermostability: Elevated temperatures can accelerate the degradation of thalidomide and its derivatives. Therefore, storage at low temperatures is crucial to maintain the integrity of the compound.
Photostability: While specific data on the photosensitivity of this compound is not available, it is good practice to store the compound and its solutions protected from light to prevent potential photodegradation.
Signaling Pathway and Mechanism of Action
This compound functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event brings the E3 ligase into close proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
General Synthesis Workflow
The synthesis of this compound typically involves the coupling of a functionalized thalidomide precursor with a PEG linker containing a terminal chloro group.
Caption: General Synthesis Workflow.
1. Synthesis of a Functionalized Thalidomide Precursor:
-
A common starting material is 4-hydroxythalidomide.
-
The hydroxyl group can be reacted with a suitable reagent to introduce a leaving group or a functional group for coupling.
2. Coupling with the PEG Linker:
-
The functionalized thalidomide is reacted with 1-chloro-2-(2-hydroxyethoxy)ethane under appropriate conditions (e.g., in the presence of a base like potassium carbonate in a solvent such as DMF).
-
The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Purification:
-
The crude product is purified using column chromatography on silica gel.
-
The appropriate solvent system for elution is determined by TLC analysis.
4. Characterization:
-
The structure and purity of the final product are confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Analytical Method: Purity Determination by HPLC
A general HPLC method for determining the purity of this compound is outlined below. The exact conditions may need to be optimized.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Sample Preparation: A stock solution of the compound is prepared in DMSO (e.g., 10 mM) and then diluted with the mobile phase to an appropriate concentration for analysis.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. A thorough understanding of its chemical properties, stability, and mechanism of action is paramount for its successful application in targeted protein degradation studies. While detailed stability data for this specific molecule is limited, careful handling and storage based on the known properties of its constituent parts can ensure its integrity and performance in biological experiments. The provided representative protocols offer a starting point for researchers working with this compound. As the field of targeted protein degradation continues to evolve, further characterization of such critical building blocks will be invaluable to the scientific community.
References
Thalidomide-5-PEG2-Cl: An In-depth Technical Guide for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. By hijacking the cell's ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[1] Thalidomide and its derivatives have become cornerstone E3 ligase ligands, effectively recruiting the Cereblon (CRBN) E3 ligase complex.[3] This guide provides a comprehensive technical overview of Thalidomide-5-PEG2-Cl, a readily available chemical building block for the development of novel CRBN-recruiting PROTACs.
This compound incorporates the thalidomide moiety for CRBN engagement and a two-unit polyethylene glycol (PEG) linker terminating in a chloro group, which allows for conjugation to a POI ligand. The inclusion of a short PEG linker can enhance solubility and provide the necessary flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[4]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and for predicting the drug-like properties of the resulting degrader molecule.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇ClN₂O₆ | [5] |
| Molecular Weight | 380.78 g/mol | [5] |
| CAS Number | 2230956-57-5 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | N/A |
| Storage | Store at -20°C | N/A |
The PROTAC Mechanism of Action: A Signaling Pathway Overview
The mechanism of action for a PROTAC synthesized from this compound involves the recruitment of the CRBN E3 ligase to a specific protein of interest, leading to its targeted degradation. This process can be visualized as a catalytic cycle.
Quantitative Data for CRBN-Based PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZB-S-29 | Thalidomide derivative | SHP2 | Various | 6.02 | >90 | [7] |
| PROTAC 3 | Thalidomide | BRD4 | Not specified | 100-300 | >90 | [8] |
| PROTAC 4 | Lenalidomide | BRD4 | Not specified | pM range | >90 | [8] |
| DBt-5 | Dasatinib-based | BTK | TMD8 | 55 | >80 | [9] |
| 4j | Thalidomide derivative | METTL3/METTL14 | MV4.11 | 440 (METTL3), 130 (METTL14) | Not specified | [5] |
| PROTAC CRBN Degrader-1 | Pomalidomide | CRBN | HeLa | 200 | Not specified | [10] |
Experimental Protocols
The development of a novel PROTAC requires a suite of well-defined experimental procedures to synthesize, purify, and characterize the molecule, as well as to evaluate its biological activity.
Protocol 1: Synthesis of a PROTAC via Conjugation of a POI Ligand to this compound
This protocol outlines a general procedure for the conjugation of a protein of interest (POI) ligand containing a primary amine to this compound.
Materials and Reagents:
-
This compound
-
POI ligand with a primary amine functional group
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Inert gas (Nitrogen or Argon)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. Work under an inert atmosphere to minimize moisture. Prepare stock solutions of this compound and the POI ligand in anhydrous DMF or DMSO.
-
Reaction Setup: In a clean, dry reaction vial, add the POI ligand solution (1.0 equivalent). To this, add the this compound solution (1.0 - 1.2 equivalents). A slight excess of the thalidomide linker can help drive the reaction to completion. Add the non-nucleophilic base (2.0 - 3.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C). The temperature can be elevated to 37-50°C to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by LC-MS. Take small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours) to analyze for the consumption of starting materials and the formation of the desired product. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product is then purified by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[11]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples for SDS-PAGE. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin). Quantify band intensities and normalize the target protein signal to the loading control. Calculate the DC50 and Dmax values.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to both the POI and CRBN, as well as to characterize the formation of the ternary complex.
General Procedure:
-
Immobilization: Immobilize the purified CRBN protein onto a sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to CRBN, inject a series of concentrations of the PROTAC over the immobilized CRBN surface and a reference surface.
-
To measure the binding of the PROTAC to the POI, a similar experiment can be performed by immobilizing the POI.
-
-
Ternary Complex Analysis: To assess ternary complex formation, inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the binary and ternary interactions. Calculate the cooperativity (alpha), which indicates the extent to which the binding of one protein influences the binding of the other.
Conclusion
This compound is a valuable and versatile building block for the development of novel CRBN-recruiting PROTACs. While specific performance data for PROTACs constructed with this exact linker is not extensively published, this guide provides the necessary theoretical framework, comparative data from similar molecules, and detailed experimental protocols to empower researchers in their drug discovery efforts. The principles of PROTAC design, coupled with rigorous experimental validation as outlined in this document, will facilitate the rational development of potent and selective protein degraders for a wide range of therapeutic targets. The optimization of the linker length and composition remains a critical, empirical step in the development of effective PROTACs.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Investigating the Binding of Thalidomide-5-PEG2-Cl to CRBN: A Technical Guide
Introduction
Cereblon (CRBN) is a pivotal component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4), a key player in the cell's protein degradation machinery.[1][2] This complex targets specific proteins for ubiquitination, marking them for destruction by the proteasome. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs), exert their therapeutic effects by directly binding to CRBN.[1][3] This binding event uniquely alters the substrate specificity of the CRL4^CRBN^ complex, inducing the recruitment and degradation of "neosubstrates"—proteins not typically targeted by this E3 ligase, such as the transcription factors Ikaros and Aiolos.[1][4][]
Thalidomide-5-PEG2-Cl is a chemical tool derived from thalidomide. It functions as a CRBN ligand, designed specifically for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6][7] In a PROTAC, the thalidomide moiety acts as the "E3 ligase handle," while the PEG2-Cl component serves as a linker attachment point to connect to a ligand for a different protein of interest, thereby hijacking the CRL4^CRBN^ complex to degrade specific target proteins.[6][8] Understanding the foundational interaction between the thalidomide core and CRBN is therefore critical for the rational design of such heterobifunctional degraders.
The CRL4^CRBN^ E3 Ligase Complex and Mechanism of Action
The CRL4^CRBN^ E3 ubiquitin ligase is a multi-protein complex comprising Cullin 4 (CUL4A or CUL4B), Ring-Box 1 (RBX1), Damaged DNA Binding Protein 1 (DDB1), and Cereblon (CRBN) acting as the substrate receptor.[1][4] When thalidomide or its derivatives bind to a specific pocket in the thalidomide-binding domain (TBD) of CRBN, the surface of CRBN is modified. This new surface is then able to recognize and bind to neosubstrates. Once the neosubstrate is brought into proximity, the E3 ligase complex facilitates the transfer of ubiquitin molecules to it, leading to its degradation by the proteasome.
Role in Proteolysis-Targeting Chimeras (PROTACs)
This compound is explicitly designed for PROTAC technology. A PROTAC is a heterobifunctional molecule with three parts: a ligand for an E3 ligase, a ligand for a protein of interest (POI), and a chemical linker. By binding simultaneously to CRBN (via the thalidomide moiety) and the POI, the PROTAC forms a ternary complex. This induced proximity allows the CRL4^CRBN^ E3 ligase to ubiquitinate the POI, leading to its targeted degradation. This approach can target proteins previously considered "undruggable."
Quantitative Binding Data
The binding affinity of thalidomide and its key derivatives to CRBN has been determined using various biophysical assays. Affinity values can differ based on the specific assay, protein constructs (e.g., full-length CRBN vs. the thalidomide-binding domain), and experimental conditions.
| Compound | Assay Type | Binding Constant | Source |
| Thalidomide | Competitive Titration | KD: ~250 nM | [9] |
| (S)-Thalidomide | Not Specified | ~6-10 fold stronger binding than (R)-enantiomer | [4][10] |
| Lenalidomide | Competitive Titration | Ki: 177.80 nM | [9] |
| Isothermal Titration Calorimetry (ITC) | KD: 19 µM (for CRBN-TBD) | [11][12] | |
| Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1 complex) | [11][12] | |
| TR-FRET | IC50: 1.5 µM | [13] | |
| Pomalidomide | Competitive Titration | Ki: 156.60 nM | [9] |
| Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [11] | |
| TR-FRET | IC50: 1.2 µM | [13] | |
| Iberdomide (CC-220) | TR-FRET | IC50: 60 nM | [13] |
Key Experimental Protocols
Several robust experimental techniques are employed to quantify the binding of small molecules to CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[11][14]
Protocol:
-
Sample Preparation: Prepare solutions of purified recombinant CRBN protein (often complexed with DDB1 for stability) and the thalidomide derivative in a precisely matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[14] Thoroughly degas both solutions.
-
Instrument Setup: Load the CRBN solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.[11]
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while stirring.
-
Heat Measurement: The instrument measures the minute heat changes (endothermic or exothermic) that occur upon each injection. A reference cell containing only buffer is used to subtract the heat of dilution.
-
Data Analysis: Integrate the heat-flow peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is highly suited for high-throughput screening of inhibitors.[11][15]
Protocol:
-
Reagent Preparation: Prepare assay buffer, a fixed concentration of purified CRBN protein, a fixed concentration of a fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide), and a serial dilution of the unlabeled test compound (e.g., this compound).[16]
-
Assay Plate Setup: In a microplate, add the serially diluted test compound or a vehicle control (e.g., DMSO).
-
Tracer Addition: Add the fluorescent thalidomide tracer to all wells.[16]
-
Reaction Initiation: Initiate the binding reaction by adding the purified CRBN protein to all wells.[16]
-
Incubation: Incubate the plate for a set period (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (mP) for each well using a suitable plate reader. The binding of the tracer to CRBN slows its rotation, increasing polarization.
-
Data Analysis: The unlabeled test compound will compete with the tracer for binding to CRBN, causing a decrease in the mP signal. Plot the mP values against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular environment. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[16]
Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with the test compound or a vehicle control and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a defined time (e.g., 3 minutes). Include a non-heated control.
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles).
-
Separation: Pellet the precipitated, denatured proteins by high-speed centrifugation. The supernatant contains the soluble, non-denatured protein fraction.[16]
-
Analysis: Collect the supernatant and analyze the levels of soluble CRBN in each sample using Western Blot or another protein quantification method.
-
Data Analysis: For each temperature, quantify the amount of soluble CRBN relative to the non-heated control. Plot the percentage of soluble CRBN against the temperature to generate melting curves. A shift in the melting curve (ΔTm) for the compound-treated sample compared to the vehicle control indicates ligand-induced stabilization and thus, target engagement.[16]
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Thalidomide-5-PEG2-Cl
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional building block, Thalidomide-5-PEG2-Cl. These notes are intended to offer detailed protocols and critical data to facilitate the development of novel protein degraders.
Introduction to Thalidomide-Based PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[2]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.[3]
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands because they effectively recruit Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] Their favorable drug-like properties, such as smaller size and good cell permeability, make them a popular choice in PROTAC design.[4] The this compound building block provides the CRBN-recruiting moiety pre-functionalized with a flexible, hydrophilic linker that is ready for conjugation to a POI ligand.
Core Signaling Pathway: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The mechanism of action for thalidomide-based PROTACs is centered on the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4] The PROTAC molecule facilitates the formation of a ternary complex by simultaneously binding to the POI and the CRBN subunit of the E3 ligase.[3] This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to repeat the cycle.[4]
Caption: PROTAC-mediated protein degradation pathway.
Application Notes: this compound Building Block
Structure and Utility: this compound is a bifunctional molecule designed for the efficient synthesis of PROTACs. It comprises:
-
Thalidomide Core: The E3 ligase-recruiting moiety that binds to CRBN. The linker is attached at the 5-position of the phthalimide ring.
-
PEG2 Linker: A two-unit polyethylene glycol linker. PEG linkers are hydrophilic, which can improve the solubility and cell permeability of the final PROTAC.[6][7] The length and flexibility of the linker are critical for optimizing the stability of the ternary complex and, consequently, the degradation efficiency.
-
Terminal Chlorine (-Cl): A reactive handle for conjugation. The chloro group is a good leaving group, allowing for straightforward nucleophilic substitution reactions with an amine, thiol, or hydroxyl group on the POI ligand to form the final PROTAC.
This building block offers a streamlined approach to PROTAC synthesis by providing a pre-formed, functionalized E3 ligase-linker conjugate.
Data Presentation: Performance of Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its binding affinity, ability to form a stable ternary complex, and its efficiency in inducing protein degradation. The tables below summarize key quantitative data for several published thalidomide-based PROTACs, providing a benchmark for performance.
Table 1: Binding Affinities and Ternary Complex Cooperativity
| PROTAC | Target Protein | Target Binding (Kd, nM) | CRBN Binding (Kd, nM) | Ternary Complex Cooperativity (α) | Reference(s) |
|---|---|---|---|---|---|
| dBET1 | BRD4 | 180 | 1700 | 2.5 | [4] |
| ARV-825 | BRD4 | 28 | 2500 | >100 | |
Note: Cooperativity (α) is a measure of the favorable interaction between the target protein and E3 ligase upon binding of the PROTAC. An α value greater than 1 indicates positive cooperativity.
Table 2: Cellular Degradation Potency (DC₅₀ and Dₘₐₓ)
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
|---|---|---|---|---|---|
| dBET6 | BRD4 | MM.1S | < 1 | > 90 | [4] |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | |
| ZB-S-29 | SHP2 | - | 6.02 | - | [4][8] |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [4] |
| THAL-SNS-032 | CDK9 | MOLT4 | 4 | > 90 | [9] |
| HY-131911 | IDO1 | HeLa | 2840 | > 90 |[7] |
Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.[4]
Experimental Protocols
Safety Precaution: Thalidomide and its derivatives are known teratogens. Handle these compounds with extreme caution, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes the conjugation of this compound with a POI ligand containing a primary amine (POI-NH₂).
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound (1.0 eq)
-
POI-NH₂ (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the POI-NH₂ (1.1 eq) in anhydrous DMF, add the base (DIPEA or K₂CO₃, 3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Protocol 2: In-Cell Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Caption: Workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: a. After treatment, aspirate the media and wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
Immunoblotting: a. Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Data Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the POI band intensity to the corresponding loading control band intensity. d. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Thalidomide-O-PEG3-C2-Cl | C21H25ClN2O8 | CID 155292422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tenovapharma.com [tenovapharma.com]
Application Notes and Protocols for Conjugating a Protein Ligand to Thalidomide-5-PEG2-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). These molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.
This document provides detailed protocols for the conjugation of a protein ligand to Thalidomide-5-PEG2-Cl, a common building block for the synthesis of CRBN-recruiting PROTACs. The chloro- moiety on the PEG2 linker allows for a straightforward nucleophilic substitution reaction with a corresponding nucleophile (e.g., amine, thiol, or hydroxyl group) on the protein ligand.
Principle of the Reaction
The conjugation of a protein ligand to this compound is typically achieved through a nucleophilic substitution reaction. A nucleophilic group on the protein ligand, such as a primary or secondary amine, a thiol, or a hydroxyl group, attacks the carbon atom bearing the chlorine atom on the this compound linker. This results in the displacement of the chloride ion and the formation of a stable covalent bond, yielding the final PROTAC molecule. The reaction is generally carried out in a suitable aprotic polar solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Protein Ligand to this compound
This protocol describes a general procedure for the conjugation of a protein ligand containing a primary or secondary amine to this compound.
Materials and Reagents:
-
Protein Ligand with an amine functional group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the amine-containing protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.0-1.2 equivalents). A slight excess of the thalidomide linker can help drive the reaction to completion.
-
Add a non-nucleophilic base, such as DIPEA or TEA (2.0-3.0 equivalents), to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C). The temperature can be moderately elevated (e.g., to 40-50°C) to increase the reaction rate if necessary.
-
Monitor the reaction progress by LC-MS. Take small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours) to check for the consumption of starting materials and the formation of the desired product. The reaction is typically complete within 12-24 hours.
-
-
Work-up (Optional):
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be redissolved in a suitable solvent for purification.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC to isolate the desired PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical LC-MS and NMR spectroscopy.
-
Protocol 2: Purification and Characterization of the PROTAC Conjugate
Purification by Preparative HPLC:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the components absorb (e.g., 254 nm).
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired PROTAC.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.
Characterization:
-
LC-MS: Confirm the molecular weight of the purified PROTAC. The purity can also be assessed by integrating the peak area.
-
NMR: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the PROTAC, showing signals from both the protein ligand and the thalidomide-PEG2 moiety.
Data Presentation
Table 1: Representative Reaction Parameters for Conjugation
| Parameter | Value | Notes |
| Reactants | ||
| Protein Ligand (amine) | 1.0 eq | |
| This compound | 1.1 eq | A slight excess is recommended. |
| Base (DIPEA) | 2.5 eq | To neutralize generated HCl. |
| Solvent | ||
| Anhydrous DMF | 0.1 M | Concentration of the limiting reactant. |
| Reaction Conditions | ||
| Temperature | 25 °C | Can be increased to 50°C to accelerate. |
| Reaction Time | 18 hours | Monitor by LC-MS for completion. |
| Atmosphere | Inert (N₂) | To prevent side reactions with moisture. |
Table 2: Illustrative Quantitative Data for a Synthesized PROTAC
| Parameter | Result | Method |
| Yield | 45% | Isolated yield after purification. |
| Purity | >98% | Determined by analytical HPLC at 254 nm. |
| Molecular Weight (Expected) | [Calculated MW] | Based on the chemical formula. |
| Molecular Weight (Observed) | [Observed MW from MS] | Determined by LC-MS (ESI+). |
Note: The yield and purity are illustrative and can vary depending on the specific protein ligand and reaction conditions.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the synthesized PROTAC and the general experimental workflow for its evaluation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Application Notes and Protocols for Cell-Based Assays of PROTACs Synthesized with Thalidomide-5-PEG2-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by co-opting the body's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3]
Thalidomide and its derivatives are widely utilized as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] PROTACs synthesized using "Thalidomide-5-PEG2-Cl" employ a thalidomide moiety to engage the CRBN E3 ligase complex, connected to a warhead for the target protein via a PEG linker.[5] The evaluation of these PROTACs requires a suite of robust cell-based assays to determine their efficacy, potency, and mechanism of action. This document provides detailed protocols for key assays to characterize PROTACs synthesized with this compound.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[3][6] This proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[7] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3][8]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1] The following table summarizes hypothetical data for a PROTAC synthesized with this compound targeting a protein of interest (POI).
| Parameter | PROTAC A (POI Target) | Negative Control (Inactive PROTAC) | Reference Inhibitor (Non-degrading) | Cell Line | Assay |
| DC50 | 50 nM | > 10 µM | Not Applicable | HeLa | Western Blot |
| Dmax | 95% | < 10% | Not Applicable | HeLa | Western Blot |
| Cell Viability (IC50) | 5 µM | > 50 µM | 1 µM | HeLa | CellTiter-Glo® |
Experimental Protocols
Western Blot for Target Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[1][9]
Materials:
-
Cell culture reagents
-
PROTAC synthesized with this compound
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[6]
-
Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[10]
-
Include a control with a proteasome inhibitor to confirm proteasome-dependent degradation.[11]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, then boil to denature the proteins.[1][10]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[1][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][10]
-
Visualize the protein bands using an ECL substrate and an imaging system.[10][12]
-
Probe the membrane with a loading control antibody to ensure equal loading.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[10][12]
-
Normalize the target protein band intensity to the loading control.[10]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1][11]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cellgs.com [cellgs.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-5-PEG2-Cl PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro ubiquitination assays to characterize the activity of Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-5-PEG2-Cl moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document offers detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the successful design and execution of these critical assays in the field of targeted protein degradation.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins by coopting the cell's native ubiquitin-proteasome system.[1] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] Thalidomide and its derivatives are extensively used as ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[1][3]
The this compound is a chemical entity that incorporates the thalidomide core for CRBN binding and a 2-unit polyethylene glycol (PEG) linker terminating in a chloro group, facilitating conjugation to a ligand for a specific POI.[4] The resultant PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[1] The subsequent polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
The in vitro ubiquitination assay is a fundamental tool for validating the mechanism of action of a newly synthesized PROTAC.[1] This biochemical assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system containing purified E1, E2, E3 ligase, ubiquitin, and ATP.[1][5] The results from this assay confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency before advancing to cell-based degradation studies.[1]
Signaling Pathway and Mechanism
The core mechanism of a thalidomide-based PROTAC involves hijacking the CRL4-CRBN E3 ligase complex to ubiquitinate a target protein. The PROTAC facilitates the formation of a ternary complex, bringing the E3 ligase machinery into close proximity with the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-induced ubiquitination pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce ubiquitination of the target protein. While specific data for PROTACs synthesized using this compound is not extensively published, the following table provides representative data for thalidomide-based PROTACs with similar linkers, illustrating typical parameters measured.
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | Alkyne-based | <500 | Not specified | H661 | [6] |
| SHP2 | 11-atom PEG-containing | 6.02 | Not specified | Not specified | [6][7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum level of degradation.
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol outlines the steps to directly measure the ubiquitination of a POI mediated by a this compound PROTAC in a reconstituted system.
Materials and Reagents
| Component | Suggested Stock Conc. | Suggested Final Conc. | Notes |
| E1 Activating Enzyme (human, e.g., UBE1) | 1 µM | 50 - 100 nM | |
| E2 Conjugating Enzyme (human) | 40 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with CRBN.[1] |
| E3 Ligase Complex (human) | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex.[1] |
| Ubiquitin (human) | 1 mg/mL (~117 µM) | 5 - 10 µM | Wild-type or tagged (e.g., His-tag) ubiquitin.[1] |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM | Purified recombinant protein.[1] |
| This compound PROTAC | 10 mM (in DMSO) | 0.1 - 10 µM | |
| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh or use a stabilized solution.[1] |
| 10X Ubiquitination Buffer | 10X | 1X | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.[1] |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | To stop the reaction.[1] |
| Antibodies | N/A | As per datasheet | Anti-POI and Anti-Ubiquitin antibodies for Western blotting.[1] |
| Deionized Water (ddH₂O) | N/A | N/A | To bring reactions to final volume.[1] |
Experimental Workflow
Caption: In vitro ubiquitination assay workflow.
Detailed Protocol
This protocol is for a standard 25 µL reaction. Reactions should be assembled on ice.
-
Thaw Components : Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect contents at the bottom.[1]
-
Prepare Master Mix : To ensure consistency, prepare a master mix of common reagents. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (100 mM stock for 5 mM final)
-
1.25 µL E1 Enzyme (1 µM stock for 50 nM final)
-
1.25 µL E2 Enzyme (5 µM stock for 250 nM final)
-
2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)
-
1.25 µL POI (5 µM stock for 250 nM final)[1]
-
-
Assemble Final Reactions : In separate tubes, add:
-
22.75 µL of the Master Mix.
-
1.0 µL of E3 Ligase Complex (2.5 µM stock for 100 nM final).
-
1.25 µL of PROTAC solution (at various concentrations) or DMSO vehicle control.[1]
-
-
Control Reactions : Set up essential controls to validate the results:
-
No E1 : Replace the E1 enzyme with buffer.
-
No E3 : Replace the E3 ligase with buffer.
-
No PROTAC : Use DMSO vehicle instead of the PROTAC solution.[1]
-
-
Incubation : Incubate the reactions at 30-37°C for 1-2 hours.[8]
-
Stop Reaction : Terminate the reaction by adding 6.25 µL of 5X SDS-PAGE Loading Buffer and boiling at 95-100°C for 5-10 minutes.[8]
Western Blot Analysis
-
SDS-PAGE : Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate proteins by molecular weight.[1]
-
Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against the POI overnight at 4°C. This will detect both the unmodified POI and higher molecular weight, ubiquitinated species.[1]
-
Washing and Secondary Antibody : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection : Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[1]
Data Interpretation
-
Positive Result : Successful PROTAC-mediated ubiquitination will be indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified target protein in the lane containing the complete reaction mix.[1]
-
Negative Controls : The "No PROTAC" lane should show significantly less or no ubiquitination ladder compared to the positive result. The "No E1" and "No E3" lanes should show no ubiquitination, confirming the dependency of the reaction on these enzymes.[1]
Logical Relationships in Assay Design
The design of a robust in vitro ubiquitination assay relies on the systematic inclusion and exclusion of key components to validate the specific mechanism of the PROTAC.
Caption: Logical framework of control reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Using Thalidomide-5-PEG2-Cl in PROTAC Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of Thalidomide-5-PEG2-Cl, a key building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Thalidomide and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. The inclusion of a polyethylene glycol (PEG) linker, such as the two-unit PEG in this compound, can favorably influence the physicochemical properties of the resulting PROTAC, including its solubility and cell permeability.[1]
This guide will cover the mechanism of action, a step-by-step protocol for conjugation, and methods for the biological evaluation of PROTACs synthesized using this versatile linker.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase.[1][2] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting catalytically.[1]
This compound serves as the E3 ligase-recruiting component of the PROTAC. The thalidomide moiety binds to CRBN, while the terminal chloro group on the PEG2 linker provides a reactive site for conjugation to a ligand that binds to the target protein.
Figure 1: Mechanism of action of a thalidomide-based PROTAC.
Synthesis and Conjugation Protocol
The following protocol describes a general method for the conjugation of this compound to a target protein ligand containing a primary or secondary amine functional group via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA) or another suitable non-nucleophilic base
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Protocol:
-
Preparation: In a clean, dry reaction vessel, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Base Addition: Add Hünig's base (DIPEA) (2.0-3.0 equivalents) to the solution.
-
Thalidomide-Linker Addition: To this mixture, add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF or DMSO.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) for 12-24 hours. The optimal temperature and time will depend on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
Figure 2: General workflow for PROTAC synthesis using this compound.
Quantitative Data for Thalidomide-Based PROTACs with PEG Linkers
The efficacy of a PROTAC is highly dependent on the nature of the linker connecting the target-binding ligand and the E3 ligase ligand. The length and composition of the linker are critical for the formation of a stable and productive ternary complex. The following tables summarize representative data for thalidomide-based PROTACs with varying PEG linker lengths to illustrate the impact on degradation efficiency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| Example 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[3] |
| Example 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[3] |
| Example 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[3] |
| Example 4 | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[3] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.[3]
Table 2: Performance of Other Thalidomide-Based PROTACs with PEG Linkers
| PROTAC Name | Target Protein | Linker Type | DC50 (nM) | Dmax (%) |
| SHP2 Degrader | SHP2 | PEG | 6.02 | >90 |
| BTK Degrader | BTK | PEG | 0.8 | ~95 |
Experimental Protocols for PROTAC Evaluation
A thorough evaluation of a newly synthesized PROTAC involves a series of biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy and selectivity.
Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various time points (for time-course). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[1]
Ternary Complex Formation Assay (e.g., AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in vitro.
Methodology:
-
Reagent Preparation: Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged CRBN).
-
Assay Plate Setup: In a microplate, combine the target protein, E3 ligase, and a titration of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. In the presence of a ternary complex, the beads are brought into proximity, generating a chemiluminescent signal upon excitation.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the EC50 for ternary complex formation.
CRBN Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
This assay confirms that the PROTAC binds to CRBN in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Thermal Challenge: Heat the cell lysates or intact cells to a range of temperatures.
-
Quantification of Soluble CRBN: After heating, separate the soluble and aggregated protein fractions by centrifugation. Quantify the amount of soluble CRBN in the supernatant by Western blotting.
-
Data Analysis: A shift in the melting curve of CRBN to a higher temperature in the presence of the PROTAC indicates target engagement.[3][4]
Figure 3: Generalized workflow for the biological evaluation of a PROTAC.
Cell Viability/Cytotoxicity Assay (e.g., MTS/MTT)
This protocol assesses the downstream functional consequence of target protein degradation on cell proliferation and viability.[1]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for a biologically relevant time period (e.g., 48-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Metabolically active cells will convert the reagent into a colored formazan product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
By following these guidelines and protocols, researchers can effectively utilize this compound to design, synthesize, and evaluate novel PROTACs for targeted protein degradation.
References
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-5-PEG2-Cl Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives are a cornerstone in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The "Thalidomide-5-PEG2-Cl" moiety serves as a common building block in the synthesis of such degraders, acting as the E3 ligase-binding element. Its cellular uptake and permeability are critical parameters that dictate the overall efficacy of the final PROTAC molecule.
This document provides detailed protocols for assessing the cellular uptake and permeability of this compound conjugates using standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. Additionally, a protocol for quantifying cellular uptake is described.
Key Concepts
Cellular Uptake: The process by which a compound enters a cell. For this compound conjugates, this is a prerequisite for engaging the intracellular E3 ligase machinery.
Permeability: The ability of a compound to pass through a biological membrane. In drug development, this is a crucial factor for oral bioavailability and distribution to target tissues.
PAMPA: A high-throughput assay that measures passive diffusion across an artificial lipid membrane, providing an initial screen for membrane permeability.
Caco-2 Permeability Assay: Considered the gold standard for in vitro prediction of human intestinal absorption, this assay uses a monolayer of differentiated Caco-2 cells to model the intestinal barrier, accounting for both passive and active transport mechanisms.
Data Presentation
The following tables present representative data for PROTAC molecules containing a thalidomide-based E3 ligase ligand and a PEG linker, similar in nature to this compound conjugates. It is important to note that the specific permeability and uptake characteristics of any given this compound conjugate must be determined experimentally.
Table 1: Representative Permeability Data from PAMPA
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| Control (High Permeability) | > 10 | High |
| Control (Low Permeability) | < 1 | Low |
| Representative PROTAC 1 | 1.5 | Low to Moderate |
| Representative PROTAC 2 | 0.8 | Low |
Table 2: Representative Permeability Data from Caco-2 Assay
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Control (High Permeability) | 15.2 | 14.8 | 0.97 |
| Control (Efflux Substrate) | 1.1 | 11.5 | 10.5 |
| Representative PROTAC 1 | 1.2 | 9.6 | 8.0 |
| Representative PROTAC 2 | 0.5 | 4.5 | 9.0 |
*Papp (A-B): Apparent permeability from apical to basolateral. *Papp (B-A): Apparent permeability from basolateral to apical. *An efflux ratio greater than 2 is indicative of active efflux.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the steps for assessing the passive permeability of a this compound conjugate.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Acceptor and donor plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
LC-MS/MS or UV-Vis plate reader for analysis
Protocol:
-
Prepare Solutions:
-
Prepare the acceptor solution by adding PBS to the acceptor plate.
-
Prepare the donor solution by diluting the test and control compounds to the final desired concentration (e.g., 10 µM) in PBS.
-
-
Hydrate the PAMPA Membrane:
-
Add the lipid solution to the filter of the donor plate and allow it to impregnate the membrane.
-
-
Assemble the PAMPA Sandwich:
-
Carefully place the donor plate onto the acceptor plate, ensuring the filter is in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Collection and Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
-
Caco-2 Permeability Assay
This protocol details the procedure for evaluating both passive and active transport of a this compound conjugate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well or 96-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high permeability, low permeability, and a known efflux substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell® inserts at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability test to confirm monolayer integrity. The permeability of Lucifer yellow should be low.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound and controls to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the test compound to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.
-
-
Sample Analysis:
-
Determine the concentration of the compound in all samples using LC-MS/MS.
-
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions using a similar formula as in the PAMPA assay, adjusted for the surface area of the Transwell® insert.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.
-
Cellular Uptake Assay
This assay quantifies the amount of a this compound conjugate that enters target cells.
Materials:
-
Target cell line (e.g., a cancer cell line relevant to the PROTAC's target)
-
Cell culture medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Test compound
-
PBS
-
Cell lysis buffer
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the this compound conjugate at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
At the end of the incubation period, remove the treatment medium and wash the cells thoroughly with ice-cold PBS to remove any unbound compound.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Collect the cell lysates and determine the concentration of the conjugate within the lysate using a validated LC-MS/MS method.
-
Determine the protein concentration in each lysate to normalize the uptake data.
-
-
Data Analysis:
-
Express the cellular uptake as the amount of compound per milligram of cellular protein (e.g., pmol/mg protein).
-
Visualizations
Signaling Pathway
The primary mechanism of action for thalidomide-based PROTACs involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to a target protein, leading to its degradation.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Experimental Workflows
Application of Thalidomide-5-PEG2-Cl in Cancer Research PROTACs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in cancer research, offering the ability to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1][4] A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4][5]
Thalidomide and its derivatives have been successfully utilized as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5][6] Thalidomide-5-PEG2-Cl is a crucial building block in the synthesis of CRBN-recruiting PROTACs. It comprises the thalidomide moiety for CRBN binding, a two-unit polyethylene glycol (PEG2) linker to provide appropriate length and solubility, and a terminal chlorine (Cl) atom for facile conjugation to a POI ligand.[7] This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for cancer research.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[5] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[5]
Quantitative Data of Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes preclinical data for several thalidomide-based PROTACs targeting different proteins in various cancer cell lines. While not all of these PROTACs explicitly use the this compound linker, the data is representative of the potential efficacy of this class of molecules.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MM.1S | < 1 | > 90 | [5] |
| ARV-825 | BRD4 | Burkitt's Lymphoma | - | - | [2] |
| ZB-S-29 | SHP2 | - | 6.02 | - | [5][8] |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [5] |
Note: The performance of a PROTAC is highly dependent on the specific POI ligand, linker length and composition, and the target protein itself.
Experimental Protocols
The development and characterization of a novel PROTAC using this compound involves a series of critical experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a POI ligand containing a nucleophilic group (e.g., an amine or a phenol).
Materials:
-
This compound
-
POI ligand with a suitable nucleophilic handle
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel and magnetic stirrer
-
Analytical and preparative HPLC
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) and the base (2.0-3.0 equivalents) in anhydrous DMF or DMSO.
-
Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF or DMSO to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) and monitor its progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Protocol 2: CRBN Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the synthesized PROTAC to the CRBN E3 ligase in a competitive format.[9]
Materials:
-
Purified recombinant human CRBN protein complex
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20[9]
-
Test PROTAC and a positive control (e.g., pomalidomide)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test PROTAC and control inhibitor in Assay Buffer.
-
Add 2.5 µL of the diluted compounds to the microplate wells.
-
Prepare a master mix containing the fluorescent thalidomide tracer and CRBN protein in Assay Buffer. Optimal concentrations should be determined empirically, but a starting point is 10 nM tracer and 20 nM CRBN.[9]
-
Add 7.5 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader (e.g., Excitation: 620 nm, Emission: 680 nm for a Cy5 tracer).[9]
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 3: Western Blot for Target Protein Degradation
This is the most common method to directly assess the degradation of the target protein in cells treated with the PROTAC.[5][10]
Materials:
-
Cancer cell line expressing the POI
-
Cell culture medium and supplements
-
Test PROTAC and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[5]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize the protein bands using an ECL substrate and an imaging system.[5]
-
Quantify the band intensities using densitometry software to determine the percentage of POI degradation relative to the loading control and vehicle-treated sample.
Protocol 4: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay determines the effect of POI degradation on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well clear or opaque-walled microplates
-
Test PROTAC
-
MTS or CellTiter-Glo® reagent
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 or GI50 value.
Signaling Pathway Visualization
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways that are critical for cancer cell survival and proliferation. For example, if the target protein is a kinase involved in a growth factor signaling pathway, its degradation will lead to the inhibition of that pathway.
Conclusion
This compound is a versatile and valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its defined structure allows for the systematic development of novel protein degraders against a wide range of cancer-relevant targets. The protocols and information provided herein offer a comprehensive guide for researchers aiming to leverage this technology in the pursuit of new cancer therapies. Careful characterization through a combination of biochemical and cell-based assays is essential to validate the efficacy and mechanism of action of newly developed PROTACs.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Neuroscience PROTACs Utilizing a Thalidomide-PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This document provides detailed application notes and protocols for the development and evaluation of neuroscience-focused PROTACs that employ a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, connected to a target ligand via a polyethylene glycol (PEG) linker.
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-established ligands for CRBN.[2][3] The formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] This approach is particularly promising for neurodegenerative diseases, where the accumulation of misfolded proteins like tau and α-synuclein is a key pathological feature.[][5] By inducing the degradation of these proteins, PROTACs offer a potential therapeutic strategy to halt or reverse disease progression.[5]
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] The following tables present representative data for thalidomide-based PROTACs targeting key proteins in neuroscience.
Table 1: In Vitro Degradation of Tau Protein by a Thalidomide-Analog-PEG2-Based PROTAC (QC-01–175) [6]
| Target Protein | Cell Line | PROTAC Concentration | % Degradation (Dmax) | DC50 Estimate | Reference |
| Total Tau | A152T patient-derived neurons | 10 µM | ~60% | ~1 µM | [6] |
| Phospho-Tau (S396) | A152T patient-derived neurons | 100 nM | >80% | <100 nM | [6] |
| Total Tau | P301L patient-derived neurons | 10 µM | ~50% | ~1 µM | [6] |
| Phospho-Tau (S396) | P301L patient-derived neurons | 1 µM | ~75% | <1 µM | [6] |
Data is estimated from graphical representations in Silva et al., 2019.[6]
Table 2: Representative Degradation Potency of α-Synuclein PROTACs [7]
| PROTAC Architecture | E3 Ligase Ligand | Target Ligand | DC50 | Dmax | Reference |
| sery384-PEG3-Pomalidomide | Pomalidomide | sery384 | 5.05 µM | Not Specified | [7] |
| sdAb-PEG4-Thalidomide | Thalidomide | Single-domain antibody (2D8) | Not Specified | Enhanced clearance in vivo | [1] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
A PROTAC hijacks the ubiquitin-proteasome system to induce targeted protein degradation. The thalidomide moiety of the PROTAC binds to the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex. The other end of the PROTAC binds to the target neuroscience protein (e.g., pathogenic Tau). This brings the E3 ligase and the target protein into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel neuroscience PROTAC follows a logical progression from synthesis to in vivo testing. The workflow begins with the chemical synthesis of the PROTAC molecule. This is followed by in vitro characterization, including confirmation of target binding and assessment of degradation potency (DC50 and Dmax) in relevant neuronal cell lines. Finally, promising candidates are advanced to in vivo studies in animal models of neurodegenerative disease to evaluate efficacy, pharmacokinetics, and pharmacodynamics.
Caption: General experimental workflow for neuroscience PROTACs.
Experimental Protocols
Synthesis of a Thalidomide-PEG2-Amine Linker
This protocol describes a general method for synthesizing a key building block for PROTAC construction, adapted from established procedures.[2] The resulting amine can be coupled to a carboxylic acid on the target protein ligand.
Materials and Reagents:
-
4-Hydroxythalidomide
-
tert-butyl (2-(2-chloroethoxy)ethyl)carbamate
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Alkylation: To a solution of 4-hydroxythalidomide (1 equivalent) in DMF, add K2CO3 (2 equivalents) and tert-butyl (2-(2-chloroethoxy)ethyl)carbamate (1.2 equivalents).
-
Stir the reaction mixture at 60-70°C for 12-16 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.[2]
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in DCM. Add TFA (5-10 equivalents) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield the thalidomide-PEG2-amine product, which can be used for the next coupling step without further purification.
In Vitro Protein Degradation Assay via Western Blot
This protocol details the quantification of target protein degradation in a neuronal cell line treated with a neuroscience PROTAC.[1][6]
Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y, or patient-derived iPSC neurons)[6]
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein, e.g., anti-Tau, and a loading control, e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. Treat cells with varying concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[3]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification and Sample Preparation: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[3]
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.[1]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[3]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine the DC50 and Dmax values.[1]
In Vivo Administration of PROTACs in a Mouse Model
This protocol provides a general framework for the in vivo evaluation of a neuroscience PROTAC in a transgenic mouse model of neurodegeneration (e.g., rTg4510 for tauopathy).[9][10]
Materials and Reagents:
-
Transgenic mouse model of neurodegeneration
-
PROTAC compound
-
Vehicle formulation components (e.g., DMSO, PEG300, Tween 80, saline)[9]
-
Dosing equipment (e.g., oral gavage needles, syringes for injection)
-
Anesthesia and euthanasia supplies
Procedure:
-
Animal Model: Use an appropriate transgenic mouse model that develops the pathology of interest (e.g., tau aggregation). Acclimate animals according to institutional guidelines.
-
PROTAC Formulation: Due to the often-poor aqueous solubility of PROTACs, a specific vehicle is typically required. A common formulation for subcutaneous or intraperitoneal injection is: 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and 45-60% saline.[9]
-
Prepare the formulation by first dissolving the PROTAC in DMSO, then adding PEG300 and Tween 80. Finally, add saline dropwise while vortexing to ensure a clear solution.[9]
-
Dosing and Administration: Randomize mice into vehicle control and treatment groups.
-
Administer the formulated PROTAC at the desired dose (e.g., 10-50 mg/kg) via the chosen route (e.g., intraperitoneal injection, oral gavage, or subcutaneous injection). The dosing schedule will depend on the pharmacokinetic properties of the compound (e.g., daily, every three days).[10]
-
Monitoring: Monitor the animals' body weight and general health throughout the study to assess toxicity.[10]
-
Pharmacodynamic and Efficacy Analysis: At the end of the study, euthanize the animals and harvest tissues (e.g., brain, plasma).
-
Brain tissue can be processed for Western blot or ELISA to quantify the levels of the target protein and downstream markers.
-
Histological analysis (e.g., immunohistochemistry) can be performed to assess the reduction of protein aggregates and other pathological hallmarks.
-
Behavioral tests (e.g., Morris water maze, novel object recognition) can be conducted before and during the treatment period to evaluate cognitive function.[11]
Conclusion
The use of PROTACs with thalidomide-based E3 ligase ligands and PEG linkers represents a powerful and adaptable strategy for targeting pathogenic proteins in neuroscience. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, evaluate, and optimize novel degraders for neurodegenerative diseases. Rigorous in vitro and in vivo characterization is essential to identify potent and selective PROTAC candidates for further therapeutic development.
References
- 1. Single-Domain Antibody-Based Protein Degrader for Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 5. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Long-term treatment of thalidomide ameliorates amyloid-like pathology through inhibition of β-secretase in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thalidomide-5-PEG2-Cl for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to the optimization of PROTACs utilizing a Thalidomide-5-PEG2-Cl linker for efficient ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG2 linker in a this compound PROTAC?
A1: The polyethylene glycol (PEG) linker is a critical component of a Proteolysis Targeting Chimera (PROTAC).[1] It connects the thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), to the warhead that binds to the protein of interest (POI).[1][2] The linker's length and composition are crucial for the PROTAC's effectiveness, as they influence the formation and stability of the productive ternary complex between the target protein and the E3 ligase.[2][3] Specifically, a PEG2 linker provides a defined length and degree of flexibility to orient the two proteins for efficient ubiquitination.[4]
Q2: Is a PEG2 linker always the optimal choice?
A2: There is no universally optimal linker length; it is highly dependent on the specific target protein and the geometry of the ternary complex.[3][5] While a PEG2 linker may be effective for some targets, for others, shorter or longer linkers may be required to achieve potent degradation.[3][6] Empirical testing of a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4) is often necessary to determine the optimal length for a specific target.[2][5]
Q3: How does the linker length, specifically a PEG2 linker, impact ternary complex formation and cooperativity?
A3: The linker's length is a key determinant of ternary complex stability and cooperativity.[7]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the target protein and E3 ligase from forming a stable complex.[8][9]
-
Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, leading to non-productive binding events.[2][8][9]
The linker influences the cooperativity of the ternary complex, which is the synergistic binding of the PROTAC to both proteins.[7] Positive cooperativity, where the binding of the first protein enhances the binding of the second, leads to a more stable ternary complex and more efficient degradation.[7][10] The flexibility and length of the PEG2 linker can modulate these protein-protein interactions within the ternary complex.[4]
Q4: What is the "hook effect" and how can linker design, such as using a PEG2 linker, influence it?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases.[11] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) over the productive ternary complex (Target-PROTAC-CRBN).[8][11] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity and stabilizing the ternary complex.[8]
Troubleshooting Guide
This section addresses common issues encountered when using a this compound based PROTAC.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low target degradation | Inefficient ternary complex formation due to suboptimal linker length.[11] | Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4) to empirically determine the optimal length.[2] |
| Poor cell permeability of the PROTAC.[2] | Modify the linker to improve physicochemical properties. While PEG can improve solubility, the overall balance of hydrophilicity and lipophilicity is key for cell uptake.[1][2] | |
| Low binding affinity of the warhead or E3 ligase ligand.[2] | Confirm the binding of your PROTAC to both the target protein and CRBN independently using biophysical assays such as SPR or ITC.[5] | |
| "Hook effect" observed at high concentrations | Formation of non-productive binary complexes is outcompeting ternary complex formation.[11] | Perform a full dose-response curve to identify the optimal concentration range. Consider redesigning the linker to enhance ternary complex cooperativity.[8] |
| Off-target protein degradation | The thalidomide moiety may be inducing the degradation of other proteins.[2] | Perform proteomic studies (e.g., mass spectrometry) to identify off-target effects. Consider using alternative E3 ligase ligands if off-target effects are significant. |
| Poor solubility | The overall physicochemical properties of the PROTAC are not optimal.[2] | The incorporation of PEG linkers generally improves solubility. Further chemical modifications to the warhead or linker may be necessary.[1][2] |
Experimental Protocols
1. Western Blot for Protein Degradation Assessment
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).[12]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay like the BCA assay.[2]
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Develop the blot using a chemiluminescent substrate and image it.[2]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
2. Ternary Complex Formation Assay (NanoBRET)
This assay measures the formation of the ternary complex in live cells.
-
Materials:
-
Procedure:
-
Seed the engineered cells in a white, 96-well plate.[2]
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.[2]
-
Treat the cells with a serial dilution of the PROTAC.[2]
-
Add the NanoBRET Nano-Glo Substrate.[2]
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.[2] An increase in the BRET signal indicates the formation of the ternary complex.
-
3. Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR can be used to measure the binding affinities of the PROTAC to its individual targets and to characterize the formation and stability of the ternary complex.
-
Methodology:
-
Immobilize the E3 ligase (e.g., CRBN) on a sensor chip.
-
Inject the PROTAC at various concentrations to measure the binary interaction (PROTAC-E3 ligase).
-
In a separate experiment, inject the target protein at various concentrations over a surface with immobilized PROTAC to measure the other binary interaction.
-
To measure ternary complex formation, inject the target protein and PROTAC simultaneously over the E3 ligase-immobilized surface. An enhanced binding response compared to the binary interactions can indicate positive cooperativity.[13]
-
Visualizations
Caption: PROTAC mechanism of action.
Caption: Troubleshooting workflow for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Thalidomide-5-PEG2-Cl-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-5-PEG2-Cl-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound-based PROTACs have such poor aqueous solubility?
A1: Thalidomide-based PROTACs, including those with a PEG2 linker and a chloroalkane moiety, often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, typically with a high molecular weight (often >700 Da) and significant lipophilicity.[1] This places them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with low solubility and bioavailability.[1][2] The combination of a large, often greasy surface area and the potential for stable crystal lattice formation contributes to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact your experimental results and lead to misinterpretation of data. Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing its efficacy.[1]
Q3: How can I accurately measure the solubility of my this compound-based PROTAC?
A3: There are two primary types of solubility assays: thermodynamic and kinetic.
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable solid form. It is a time-consuming but highly accurate measurement.
-
Kinetic Solubility: This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] This method is high-throughput and often more representative of how compounds are handled in screening assays.[1][3]
Troubleshooting Guides
Issue 1: My PROTAC is precipitating in my aqueous assay buffer.
Root Cause: The aqueous buffer cannot maintain the PROTAC in solution at the desired concentration.
Solutions:
-
Use of Co-solvents: Introduce a small percentage of an organic co-solvent like DMSO, ethanol, or PEG-400 into your aqueous buffer.[2][4] It is crucial to keep the final co-solvent concentration low (typically ≤1%) to minimize its potential effects on the assay.[1]
-
pH Adjustment: If your PROTAC has ionizable functional groups, its solubility will be pH-dependent.[4] For basic groups, decreasing the pH (acidic buffer) will increase solubility. For acidic groups, increasing the pH (basic buffer) will enhance solubility.[4]
-
Addition of Surfactants: Incorporating surfactants like sodium dodecyl sulfate (SDS) can help to keep the PROTAC in solution.[5]
Issue 2: I am observing inconsistent results between experiments.
Root Cause: Variability in PROTAC solubility and precipitation is leading to inconsistent effective concentrations.
Solutions:
-
Standardize Solution Preparation: Ensure a consistent and robust protocol for preparing your PROTAC stock solutions and dilutions. This includes using the same solvent, temperature, and mixing method for every experiment.
-
Sonication: Gentle sonication of your stock solutions can help to fully dissolve the compound before further dilution.[2]
-
Pre-dissolving at Higher Concentration: Ensure your PROTAC is fully dissolved in a 100% organic solvent (e.g., DMSO) before diluting it into your aqueous assay buffer.[2]
Strategies for Improving Solubility
There are two main approaches to enhance the solubility of your this compound-based PROTACs: formulation strategies and chemical modification.
Formulation Strategies
These approaches focus on the delivery of the existing PROTAC molecule by combining it with other substances.
-
Amorphous Solid Dispersions (ASDs): ASDs are a well-established technique for improving the solubility of poorly soluble drugs.[6] The PROTAC is embedded in an amorphous state within a polymer matrix (e.g., HPMCAS, Eudragit, Soluplus).[5][6] The amorphous form has a higher energy state than the crystalline form, leading to improved dissolution.[6]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed.[1][6] These formulations incorporate the PROTAC into oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[1]
-
Cyclodextrin Complexation: Complexation with cyclodextrins, such as hydroxypropyl-beta-cyclodextrin, can significantly improve the aqueous solubility and stability of thalidomide-based molecules.[7]
Table 1: Summary of Formulation Strategies for Improving PROTAC Solubility
| Formulation Strategy | Description | Key Excipients | Fold Increase in Solubility (Example) |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state.[5][6] | HPMCAS, Eudragit, Soluplus[5] | Up to 2-fold increase in drug supersaturation.[5][8] |
| Lipid-Based Formulations (e.g., SEDDS) | The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents.[1][6] | Oils, surfactants | - |
| Cyclodextrin Complexation | The PROTAC forms an inclusion complex with a cyclodextrin molecule.[7] | Hydroxypropyl-beta-cyclodextrin | Thalidomide solubility increased from 50 µg/mL to 1.7 mg/mL.[7] |
Chemical Modification
This involves altering the chemical structure of the PROTAC itself.
-
Linker Optimization: The composition and length of the linker are critical for solubility.[1] While the core of your PROTAC is a PEG2 linker, which is intended to improve hydrophilicity, further modifications can be explored. Replacing a PEG linker with a more rigid structure like a 1,4-disubstituted phenyl ring has been shown to improve cellular permeability.[9] Inserting basic nitrogen atoms into the linker can also improve solubility.[9]
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.[1]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well plates (DMSO compatible and clear for measurement)
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.[1]
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity (nephelometry) or the absorbance (UV-Vis) of each well. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.
Visualizations
Caption: Workflow for a kinetic solubility assay.
Caption: Troubleshooting logic for PROTAC precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-5-PEG2-Cl Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using PROTACs synthesized with Thalidomide-5-PEG2-Cl, particularly focusing on low degradation efficiency of the target protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC utilizing this compound?
A PROTAC (Proteolysis Targeting Chimera) synthesized with this compound functions as a heterobifunctional molecule. It has two key components connected by a linker: a "warhead" that binds to your protein of interest (POI), and the thalidomide moiety which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1]
Q2: I am observing low or no degradation of my target protein. What are the potential causes?
Low degradation efficiency is a common challenge in PROTAC development and can stem from several factors:
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is crucial for ubiquitination. If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[3][4]
-
Poor Physicochemical Properties: PROTACs are often large molecules that may have poor cell permeability or low aqueous solubility, preventing them from reaching their intracellular target.[3][5]
-
Suboptimal Linker Design: The linker's length and composition are critical for the proper orientation of the POI and E3 ligase within the ternary complex.[5][6][7][8] An inappropriate linker can lead to steric hindrance or a non-productive arrangement for ubiquitination.[5][7]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (POI-PROTAC or E3 ligase-PROTAC) that are not productive for degradation. This can lead to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.[3][4]
-
Issues with the Ubiquitin-Proteasome System: The degradation machinery itself could be compromised in the experimental system.
Troubleshooting Guide for Low Degradation Efficiency
If you are experiencing low degradation efficiency with your this compound based PROTAC, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Experimental Setup
Before investigating complex biological reasons, it's essential to rule out basic experimental issues.
Question: How can I be sure my PROTAC and experimental conditions are optimal?
Answer:
-
Confirm Compound Identity and Purity: Use analytical techniques like LC-MS and NMR to confirm the identity and purity of your synthesized PROTAC.
-
Assess Solubility and Stability: Poor solubility can significantly limit the effective concentration of your PROTAC. Test the solubility in your cell culture medium. Also, assess the stability of your PROTAC over the time course of your experiment.[3]
-
Optimize Dose and Time: Perform a comprehensive dose-response and time-course experiment to identify the optimal concentration and duration of treatment for maximal degradation. Be sure to test a wide range of concentrations to identify a potential "hook effect".[3]
Step 2: Investigate Cellular Uptake and Target Engagement
Your PROTAC needs to get into the cell and bind to its intended targets.
Question: How can I determine if my PROTAC is entering the cells and binding to the target protein and Cereblon?
Answer:
Cellular target engagement can be assessed using various techniques:
-
Cellular Thermal Shift Assay (CETSA): This method measures the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of your POI and CRBN in the presence of your PROTAC indicates target engagement.[3]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a PROTAC to a NanoLuc® luciferase-tagged target protein.[9][10]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a general framework. Specific details may need to be optimized for your target protein.
-
Cell Preparation:
-
Co-transfect cells with expression vectors for your POI fused to NanoLuc® luciferase and HaloTag®-fused CRBN.
-
-
Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® ligand to label the CRBN fusion protein.
-
Add a range of concentrations of your PROTAC.
-
-
Detection:
-
Add the NanoBRET™ substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. A decrease in the BRET signal with increasing PROTAC concentration indicates displacement of a tracer and therefore target engagement.[11]
-
Step 3: Evaluate Ternary Complex Formation
The formation of a stable and productive ternary complex is a critical step.
Question: How can I assess the formation and stability of the POI-PROTAC-CRBN ternary complex?
Answer:
Several biophysical assays can be used to characterize ternary complex formation:[12]
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the interactions in real-time.[12]
-
Biolayer Interferometry (BLI): Similar to SPR, this technique also measures binding kinetics and affinity.[12]
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).[12][13]
-
TR-FRET Assays: A proximity-based assay that measures the energy transfer between a donor and acceptor fluorophore on the POI and E3 ligase, respectively.[3]
Experimental Protocol: In Vitro Pull-down Assay for Ternary Complex Formation [14][15]
This is a straightforward method to qualitatively assess ternary complex formation.
-
Reagent Preparation:
-
Purify your POI (e.g., with a His-tag) and the CRBN-DDB1 complex.
-
-
Incubation:
-
In a microcentrifuge tube, combine your His-tagged POI, the CRBN-DDB1 complex, and your PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate to allow complex formation.
-
-
Pull-down:
-
Add Ni-NTA beads to pull down the His-tagged POI.
-
-
Analysis:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blot using antibodies against your POI and CRBN. An increase in the amount of CRBN pulled down in the presence of the PROTAC indicates ternary complex formation.
-
Step 4: Confirm Target Ubiquitination
Even if a ternary complex forms, it may not be productive for ubiquitination.
Question: How can I check if my target protein is being ubiquitinated in a PROTAC-dependent manner?
Answer:
An in vitro or in-cell ubiquitination assay can directly measure the ubiquitination of your POI.[1][3]
Experimental Protocol: In Vitro Ubiquitination Assay [1]
This assay reconstitutes the ubiquitination cascade in a test tube.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents on ice:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
CRBN-DDB1-CUL4A-Rbx1 complex
-
Your POI
-
Ubiquitin
-
ATP
-
Your PROTAC at various concentrations (include a no-PROTAC control).
-
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against your POI. A high molecular weight smear or distinct bands above the unmodified POI indicate polyubiquitination.
-
Step 5: Assess Proteasome Activity
Finally, ensure that the proteasome is functional in your cellular system.
Question: How can I verify that the proteasome is active in my cells?
Answer:
You can measure proteasome activity using a fluorogenic assay.[16][17]
Experimental Protocol: Fluorometric Proteasome Activity Assay [16][17]
-
Lysate Preparation:
-
Prepare cell lysates from your experimental cells.
-
-
Assay Setup:
-
In a black 96-well plate, add cell lysate to each well.
-
Include a positive control (e.g., a cell lysate with known high proteasome activity) and a negative control with a proteasome inhibitor (e.g., MG-132).[17]
-
-
Substrate Addition:
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[16]
-
-
Measurement:
-
Measure the increase in fluorescence over time using a microplate reader. A significant increase in fluorescence indicates proteasome activity.
-
Data Presentation
Table 1: Troubleshooting Summary and Recommended Actions
| Problem | Possible Cause | Recommended Action |
| No or low degradation | Poor compound solubility/stability | Check solubility and stability in media. Reformulate if necessary.[3] |
| Suboptimal dose or time | Perform detailed dose-response and time-course experiments.[3] | |
| Poor cell permeability | Perform a cellular uptake assay (e.g., LC-MS/MS on cell lysates).[18] | |
| Lack of target engagement | Confirm binding to POI and CRBN using CETSA or NanoBRET™.[3][9] | |
| Inefficient ternary complex formation | Assess ternary complex formation using SPR, BLI, ITC, or pull-down assays.[12][14] | |
| Non-productive ternary complex | Perform an in vitro ubiquitination assay.[1] | |
| Impaired proteasome function | Measure proteasome activity in cell lysates.[16] | |
| "Hook Effect" | Formation of binary complexes at high concentrations | Perform a wide dose-response experiment to identify the optimal concentration range.[3][4] |
Table 2: Impact of Linker Length on Degradation Efficacy (Example Data)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 12 | >1000 | <20 |
| PROTAC-2 | 14 | 500 | 45 |
| PROTAC-3 | 16 | 50 | >90 |
| PROTAC-4 | 18 | 200 | 70 |
| PROTAC-5 | 20 | 800 | 30 |
This is example data illustrating a common trend where an optimal linker length leads to the highest potency and efficacy. Actual results will vary depending on the specific POI and warhead.[19]
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for low degradation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Addressing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify, understand, and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The main off-target effects of thalidomide-based PROTACs are due to the inherent activity of the thalidomide moiety, which recruits the Cereblon (CRBN) E3 ligase.[1][2] This can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[2][3] Prominent neosubstrates include the transcription factors IKZF1 and IKZF3, as well as casein kinase 1α (CK1α).[3][4] This off-target degradation can result in unintended cellular responses and potential toxicity.[4]
Q2: How can I minimize these off-target effects in my experimental design?
A2: Several strategies can be employed to reduce off-target effects:
-
Optimize the CRBN Ligand: Chemical modifications to the thalidomide core can alter its binding affinity for neosubstrates, thereby increasing selectivity.[4]
-
Modify the Linker: The length, composition, and attachment point of the linker are critical.[1] Optimizing the linker can influence the geometry of the ternary complex (Target-PROTAC-CRBN) to favor on-target degradation and reduce off-target effects.[5]
-
Enhance Target-Binding Ligand Selectivity: Ensuring the "warhead" of the PROTAC is highly selective for your protein of interest (POI) will minimize engagement with other proteins.[5]
-
Advanced Strategies: For in vivo applications, developing tissue-specific or activatable PROTACs can confine their activity to the desired cells or tissues, thereby reducing systemic off-target effects.[5]
Q3: What is the "hook effect" and how does it impact the assessment of off-target effects?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where, at high concentrations, the degradation of the target protein decreases.[5] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) instead of the productive ternary complex required for degradation.[5] This can complicate the interpretation of dose-response curves for both on- and off-targets. It is essential to perform a wide dose-response experiment to identify the optimal concentration range that maximizes on-target degradation while avoiding the hook effect.[5]
Q4: What are the critical control experiments for assessing off-target effects?
A4: To rigorously evaluate off-target effects, the following controls are indispensable:
-
Vehicle Control: This establishes the baseline protein levels in the absence of the PROTAC.
-
Inactive Stereoisomer Control: An epimer or stereoisomer of the PROTAC that cannot bind to the target or CRBN helps to distinguish between degradation-dependent and independent effects.
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor like MG132 should rescue the degradation of both on- and off-targets, confirming a proteasome-dependent mechanism.[6]
-
Target Knockout/Knockdown Cells: Utilizing cells that lack the intended target can help identify off-targets that are degraded independently of the primary POI.
Troubleshooting Guide
This section provides practical solutions to common challenges encountered during the characterization of thalidomide-based PROTACs.
Problem 1: Significant Off-Target Degradation is Observed in Proteomics Data.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inherent Neosubstrate Recruitment by Thalidomide Moiety | 1. Modify the CRBN Ligand: Synthesize and evaluate PROTACs with modified thalidomide analogs designed to reduce neosubstrate binding.[4] 2. Alter the Linker: Systematically vary the linker length and attachment point to optimize the ternary complex geometry for the on-target protein, which can disfavor the binding of neosubstrates.[5] |
| Non-Selective Target Ligand ("Warhead") | 1. Employ a More Selective "Warhead": If available, utilize a more selective binder for your protein of interest. 2. Characterize Binary Engagement: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the binding affinity of your ligand to the intended target and potential off-targets.[7] |
| PROTAC Concentration is Too High | Perform a Detailed Dose-Response Analysis: Use a broad range of concentrations to determine the lowest effective concentration that provides maximal on-target degradation with the fewest off-target effects.[8] |
Problem 2: The PROTAC Shows No or Weak On-Target Degradation.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | 1. Assess Intracellular Target Engagement: Use cell-based assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is entering the cells and binding to its target.[5] 2. Modify Physicochemical Properties: Adjust the linker to improve the PROTAC's solubility and cell permeability.[5] |
| Inefficient Ternary Complex Formation | 1. Perform Ternary Complex Assays: Utilize in vitro methods such as TR-FRET, AlphaLISA, or SPR to confirm the formation of the Target-PROTAC-CRBN complex.[3][7][9] In-cell assays like NanoBRET™ can provide further validation in a more physiological context.[3][9] 2. Optimize Linker Design: A systematic variation of the linker's length and composition can lead to a more stable and productive ternary complex.[2] |
| Low Expression of CRBN E3 Ligase | Confirm CRBN Expression: Use Western blot or qPCR to ensure that the chosen cell line expresses adequate levels of CRBN.[1] |
| Operating within the "Hook Effect" Range | Conduct a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and to characterize the bell-shaped curve typical of the hook effect.[5] |
Data Presentation: On-Target vs. Off-Target Degradation
The following table provides a template for presenting quantitative data comparing the on-target and off-target degradation profiles of a thalidomide-based PROTAC.
Table 1: Comparative Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of a BET-Targeting PROTAC (ARV-825) in Jurkat Cells.
| Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| On-Target | ||
| BRD4 | ~1 | >95 |
| Known Off-Target Neosubstrates | ||
| IKZF1 | >100 | ~50 |
| CK1α | >1000 | <10 |
| Unrelated Protein (Control) | ||
| GAPDH | >10000 | <5 |
Data is representative and compiled from principles discussed in the cited literature.[10] DC₅₀: Concentration of the PROTAC that results in 50% degradation of the target protein.[11] Dₘₐₓ: The maximum percentage of target protein degradation achieved.[11]
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol provides a step-by-step method to quantify the degradation of a target protein and known off-targets.[12][13]
1. Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[13]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[12]
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well and scrape the cells.[13]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[12]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[13]
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13][14]
-
Incubate the membrane with primary antibodies against the target protein, known neosubstrates, and a loading control (e.g., GAPDH, β-actin) diluted in blocking buffer overnight at 4°C.[13][14]
-
Wash the membrane three times with TBST for 5-10 minutes each.[13]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
5. Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[13]
-
Normalize the intensity of the protein of interest to the corresponding loading control.[13]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the data to determine the DC₅₀ and Dₘₐₓ values.[10]
Protocol 2: Mass Spectrometry-Based Proteomics for Unbiased Off-Target Profiling
This protocol outlines a general workflow for the unbiased identification and quantification of proteins degraded upon PROTAC treatment.[11][15][16]
1. Sample Preparation:
-
Culture and treat cells with the PROTAC at a concentration at or near the DC₅₀ value for the target protein, along with a vehicle control.[10]
-
Harvest and lyse the cells, and quantify the protein concentration as described in the Western blot protocol.
2. Protein Digestion and Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[11]
-
For quantitative proteomics, label the peptides from each condition with a different tandem mass tag (TMT) isobaric label.[11]
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to increase proteome coverage.[11]
-
Analyze the peptide fractions by LC-MS/MS.[11]
4. Data Analysis:
-
Process the raw MS data using a software package such as MaxQuant or Proteome Discoverer to identify and quantify proteins.[17]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
-
This will generate a list of potential off-target proteins that can be further validated by orthogonal methods like Western blotting.
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow for Off-Target Analysis
Caption: Workflow for identifying on- and off-target effects.
Troubleshooting Logic for Lack of Degradation
Caption: Logical steps for troubleshooting lack of degradation.
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. youtube.com [youtube.com]
- 9. Ternary Complex Formation [at.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ptglab.com [ptglab.com]
- 15. sapient.bio [sapient.bio]
- 16. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Permeability of Large PROTAC Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of large PROTAC (Proteolysis Targeting Chimera) molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the cellular permeability of large PROTAC molecules?
A1: Large PROTAC molecules often face several challenges that limit their ability to cross the cell membrane and reach their intracellular targets. These include:
-
High Molecular Weight: PROTACs typically exceed the conventional "rule of five" guidelines for oral bioavailability, with molecular weights often greater than 800 Da. This increased size can hinder passive diffusion across the lipid bilayer.
-
Large Polar Surface Area (PSA): The presence of multiple polar functional groups can lead to a high PSA, which favors interaction with the aqueous extracellular environment over partitioning into the hydrophobic cell membrane.
-
Low Solubility: The complex structures of PROTACs can result in poor aqueous solubility, limiting the concentration of the molecule available to partition into the cell membrane.
-
High Rotatable Bond Count: A large number of rotatable bonds can lead to a flexible structure that is entropically penalized upon membrane partitioning.
-
Efflux Transporter Recognition: PROTACs can be recognized and actively pumped out of the cell by efflux transporters such as P-glycoprotein (P-gp), reducing their intracellular concentration.
Q2: How can I assess the cellular permeability of my PROTAC?
A2: Several in vitro assays can be used to evaluate the cellular permeability of PROTACs. The choice of assay depends on the specific information required.
Troubleshooting Guide
Issue: My PROTAC shows poor cellular permeability in a Caco-2 assay.
Possible Cause 1: High polar surface area (PSA).
-
Troubleshooting Step: Attempt to reduce the PSA by masking polar functional groups with non-polar moieties. This can sometimes be achieved through the strategic introduction of methyl groups or other hydrophobic fragments.
Possible Cause 2: The PROTAC is a substrate for efflux transporters like P-gp.
-
Troubleshooting Step: Co-administer your PROTAC with a known P-gp inhibitor, such as verapamil or cyclosporin A, in the Caco-2 assay. A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that your PROTAC is an efflux substrate.
Possible Cause 3: Low passive diffusion due to large size and flexibility.
-
Troubleshooting Step: Consider strategies to rigidify the PROTAC linker. This can reduce the entropic penalty associated with membrane partitioning. Cyclization or the introduction of rigid functional groups like alkynes or aromatic rings can be effective.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.
Methodology:
-
A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The donor compartment is filled with a solution of the PROTAC in a buffer at a relevant physiological pH (e.g., pH 7.4).
-
The acceptor compartment is filled with the same buffer.
-
The plate is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
The concentration of the PROTAC in both the donor and acceptor compartments is determined using a suitable analytical method, such as LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation:
Where:
-
[PROTAC]acceptor is the concentration of the PROTAC in the acceptor well.
-
[PROTAC]equilibrium is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Caco-2 Permeability Assay
The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Caco-2 cells are seeded on a semi-permeable filter support (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The PROTAC is added to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability) of the monolayer.
-
Samples are taken from the receiver compartment at various time points.
-
The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula:
Where:
-
dQ/dt is the rate of permeation of the PROTAC across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the PROTAC in the donor compartment.
-
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 is indicative of active efflux.
Data Presentation
Table 1: Physicochemical Properties and Permeability of Example PROTACs
| PROTAC ID | Molecular Weight (Da) | cLogP | TPSA (Ų) | Papp (A-to-B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC-A | 850 | 4.2 | 135 | 0.5 | 5.8 |
| PROTAC-B | 920 | 3.8 | 150 | 0.2 | 10.2 |
| PROTAC-C | 875 | 5.1 | 120 | 1.5 | 1.8 |
Visualizations
Caption: General mechanism of action for a PROTAC molecule.
Caption: Troubleshooting workflow for poor PROTAC permeability.
Technical Support Center: The Role of CRBN in Thalidomide-5-PEG2-Cl PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-5-PEG2-Cl based Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the impact of Cereblon (CRBN) expression levels on PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a this compound PROTAC?
A1: this compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] When incorporated into a PROTAC, it serves to recruit the CRBN E3 ligase complex.[1][2] The PROTAC itself is a heterobifunctional molecule with one end binding to the target protein of interest (POI) and the other end (the thalidomide moiety) binding to CRBN.[2] This binding event brings the POI into close proximity with the E3 ligase complex, leading to the ubiquitination of the POI.[2] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[3][4]
Q2: How significantly do CRBN expression levels impact the efficacy of my PROTAC?
A2: CRBN expression is a critical determinant of the efficacy of thalidomide-based PROTACs.[5] Higher levels of CRBN are often associated with greater PROTAC-induced degradation of the target protein.[6] Conversely, low or absent CRBN expression can lead to resistance, as the PROTAC cannot effectively recruit the E3 ligase machinery to the target protein.[7] This can result in reduced or complete loss of PROTAC activity in certain cell lines or tissues.[7]
Q3: What are the common resistance mechanisms to CRBN-based PROTACs?
A3: Resistance to CRBN-based PROTACs can arise from several factors:
-
Downregulation or mutation of CRBN: Reduced expression or mutations in the CRBN gene can prevent the PROTAC from binding to the E3 ligase.[7]
-
Mutations in the target protein: Alterations in the target protein's structure can inhibit PROTAC binding.[7]
-
Increased target protein synthesis: Cells may compensate for protein degradation by upregulating the production of the target protein.[7]
-
Drug efflux pumps: Increased activity of efflux pumps can reduce the intracellular concentration of the PROTAC.[7]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[8][9] This occurs because the excess PROTAC molecules can form binary complexes with either the target protein or CRBN, rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[8][9] To mitigate this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound PROTACs.
| Problem | Possible Cause | Suggested Solution |
| No or low target protein degradation observed. | Low or no CRBN expression in the cell line. | - Confirm CRBN protein levels via Western blot in your cell line.[7]- Select a cell line known to have higher CRBN expression.- Consider using a PROTAC that recruits a different E3 ligase, such as VHL.[7] |
| Inefficient ternary complex formation. | - Optimize PROTAC concentration; high concentrations can lead to the "hook effect".[8]- Perform biophysical assays like TR-FRET or AlphaLISA to confirm ternary complex formation in vitro.[8] | |
| Insufficient incubation time. | - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[8] | |
| Proteasome inhibition. | - As a positive control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Accumulation of the target protein would indicate engagement of the degradation machinery.[8] | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | - Standardize cell passage number, confluency, and overall cell health, as these can affect protein expression and the ubiquitin-proteasome system.[9] |
| PROTAC instability. | - Assess the stability of your PROTAC in the cell culture medium over the experimental time course.[9] | |
| Off-target protein degradation. | "Neosubstrate" degradation by the CRBN ligand. | - Thalidomide and its analogs can induce the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3).[8]- Utilize proteomic profiling to identify off-target effects.- Consider modifying the CRBN ligand or linker to improve selectivity.[8] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for evaluating PROTAC efficacy. Note that these values are examples and will vary depending on the specific PROTAC, target protein, and cell line used.
| Parameter | Description | Example Value | Reference |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 2.84 µM | [3] |
| Dmax | The maximal level of degradation achieved. | >95% | [10] |
| IC50 | The concentration of the PROTAC that inhibits a biological process (e.g., cell growth) by 50%. | 1.50 nM | [10] |
Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is to assess the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells of interest
-
This compound PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (and a DMSO control) for the desired time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the percentage of target protein degradation.
Target Ubiquitination Assay (Immunoprecipitation)
This protocol is to confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cells of interest
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing SDS)
-
Immunoprecipitation (IP) buffer
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blot reagents
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for the desired time.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Dilute the lysates with IP buffer to reduce the SDS concentration.
-
Immunoprecipitate the target protein using a specific antibody and protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted samples by Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: A workflow for troubleshooting lack of PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cellgs.com [cellgs.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High cereblon expression is associated with better survival in patients with newly diagnosed multiple myeloma treated with thalidomide maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Stability of Thalidomide-5-PEG2-Cl Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the handling and experimental use of Thalidomide-5-PEG2-Cl conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound conjugates?
A1: this compound conjugates are susceptible to two primary degradation pathways:
-
Hydrolysis of the Thalidomide Moiety: The glutarimide ring of thalidomide is prone to hydrolysis under physiological conditions (pH > 6-7), leading to the formation of various inactive byproducts. This process is base-catalyzed and can occur spontaneously in aqueous solutions.[1][2]
-
Hydrolysis of the Chloroalkane Linker: The terminal chloroalkane is susceptible to nucleophilic attack by water, leading to the formation of a hydroxyl group. This reaction is influenced by pH and temperature, with increased rates at higher pH and temperatures.
Q2: My this compound conjugate is showing low efficacy in cell-based assays. Could this be a stability issue?
A2: Yes, low efficacy is often linked to compound instability. If the conjugate degrades in the cell culture media or within the cell before it can form a productive ternary complex with the target protein and the CRBN E3 ligase, its effective concentration will be reduced, leading to diminished activity.[3] It is crucial to assess the stability of your conjugate under your specific experimental conditions.
Q3: I'm observing aggregation and precipitation of my conjugate in aqueous buffers. What could be the cause and how can I resolve it?
A3: Aggregation is a common issue with PROTACs and other large, often hydrophobic molecules.[4] The PEG2 linker in your conjugate is designed to enhance hydrophilicity, but aggregation can still occur due to the nature of the conjugated target-binding ligand or high concentrations.
Troubleshooting steps:
-
Optimize Buffer Conditions: Adjust the pH of your buffer to a range where the conjugate is most stable and soluble. For many proteins and conjugates, a pH of 7.2-8.5 is recommended for labeling reactions, while a pH closer to 7.4 is better for stability during assays.[5]
-
Use Stabilizing Excipients: The addition of stabilizing agents such as glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents like Tween-20 (0.01-0.1%) can help maintain solubility and prevent aggregation.[4][5]
-
Lower Reaction Temperature: Conducting conjugation reactions or assays at lower temperatures (e.g., 4°C) for a longer duration can slow down aggregation processes.[5]
-
Sonication: Gentle sonication can help to de-aggregate particles that have already formed.[2]
Q4: How does the length of the PEG linker affect the stability of the conjugate?
A4: The polyethylene glycol (PEG) linker plays a significant role in the physicochemical properties of the conjugate.
-
Increased Hydrophilicity: Longer PEG chains generally increase the overall hydrophilicity of the molecule, which can improve solubility and reduce aggregation.[6]
-
Steric Hindrance: The flexible PEG chain can create a "steric shield," preventing intermolecular interactions that lead to aggregation.[6]
-
Ternary Complex Formation: The linker length is critical for the formation of a stable and productive ternary complex.[6][7] While a PEG2 linker is relatively short, longer PEG chains may be necessary for certain target proteins to achieve the optimal orientation for ubiquitination. However, excessively long linkers can sometimes decrease potency.[7]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Conjugate in Aqueous Solution
Symptoms:
-
Loss of activity over a short period in aqueous buffers.
-
Appearance of unexpected peaks in HPLC or LC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid conjugate degradation.
Issue 2: Low Metabolic Stability in Plasma or Cell Lysates
Symptoms:
-
Rapid clearance of the conjugate in in vitro metabolism assays (e.g., plasma stability assay).
-
Poor in vivo efficacy despite good in vitro potency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low metabolic stability.
Data Presentation
Table 1: Factors Influencing the Stability of this compound Conjugates
| Factor | Impact on Stability | Recommended Conditions/Modifications |
| pH | The glutarimide ring of thalidomide is susceptible to hydrolysis at pH > 6-7.[1] The chloroalkane linker is also more rapidly hydrolyzed at higher pH. | Maintain solutions at a slightly acidic to neutral pH (6.0-7.4) for storage and during experiments where possible.[8] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis for both the thalidomide moiety and the chloroalkane linker. | Store stock solutions at -80°C and conduct experiments at the lowest feasible temperature (e.g., 4°C or on ice).[5] |
| Formulation | The presence of excipients can significantly impact stability. | Use of cryoprotectants like glycerol or sucrose for long-term storage.[4] Consider formulation with cyclodextrins to protect labile groups. |
| Enzymatic Degradation | Plasma esterases and proteases can cleave the conjugate, particularly if the target-binding ligand contains susceptible motifs. | Perform plasma stability assays in the presence and absence of protease/esterase inhibitors to identify enzymatic degradation.[1] |
Table 2: Representative Half-life Data for Related Linkers and Moieties
| Compound/Moiety | Condition | Half-life (t½) | Reference |
| Thalidomide | pH 7.4 buffer, 37°C | ~12 hours | [2] |
| Acyl Hydrazone Linker | pH 7.0 | > 2.0 hours | [] |
| Acyl Hydrazone Linker | pH 5.0 | ~2.4 minutes | [] |
| Amide Bond-based Linkers | In circulation (in vivo) | ~7 days | [10] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment by HPLC-MS
Objective: To determine the rate of hydrolysis of the this compound conjugate at different pH values.
Materials:
-
This compound conjugate stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffers at pH 5.0, 6.0, 7.4, and 8.0.
-
Acetonitrile (ACN) with 0.1% formic acid.
-
Water with 0.1% formic acid.
-
HPLC-MS system with a C18 column.
Procedure:
-
Prepare working solutions of the conjugate at a final concentration of 10 µM in each of the phosphate buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by diluting the aliquot 1:10 in cold ACN containing an internal standard.
-
Analyze the samples by LC-MS. Use a gradient elution from 5% to 95% ACN with 0.1% formic acid over 10 minutes.
-
Monitor the disappearance of the parent conjugate mass and the appearance of expected hydrolysis products (e.g., the hydrolyzed glutarimide ring product and the chloroalkane hydrolyzed to an alcohol).
-
Plot the natural logarithm of the remaining parent conjugate concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of the this compound conjugate in human plasma.
Materials:
-
This compound conjugate stock solution (e.g., 10 mM in DMSO).
-
Pooled human plasma (heparinized).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) with a suitable internal standard.
-
LC-MS/MS system.
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the conjugate into the plasma to a final concentration of 1 µM.
-
Incubate the plasma sample at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately add the aliquot to 3 volumes of cold ACN with an internal standard to precipitate plasma proteins and stop the reaction.
-
Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent conjugate at each time point.
-
Calculate the percentage of the conjugate remaining over time and determine the half-life in plasma.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for stability assessment experiments.
Caption: Factors influencing the stability of conjugates.
References
- 1. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and immunological activity of water-soluble thalidomide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for PROTAC Assays with Thalidomide-5-PEG2-Cl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thalidomide-5-PEG2-Cl in Proteolysis Targeting Chimera (PROTAC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). In a PROTAC, it serves as the component that recruits the CRBN E3 ligase complex.[1] The "5-PEG2-Cl" portion is a linker composed of a two-unit polyethylene glycol (PEG) chain with a terminal chlorine atom. This linker allows for the conjugation of a ligand specific to a protein of interest (POI), creating a heterobifunctional PROTAC molecule designed to induce the degradation of the POI.[1]
Q2: My PROTAC synthesized with this compound shows little to no degradation of my target protein. What are the initial checkpoints?
When a PROTAC fails to induce degradation, several key areas should be investigated:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your synthesized PROTAC. Degradation during storage or in the experimental medium can be a factor.
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.
-
Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).
-
"Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the functional ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency. It is crucial to test a broad concentration range (e.g., 0.1 nM to 10 µM).[2]
Q3: How can I confirm that my PROTAC is entering the cells and engaging the target protein?
Poor cell permeability can be a challenge for PROTACs due to their larger size. Several assays can confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. The binding of a PROTAC to its target protein often increases the protein's thermal stability, which can be measured as a shift in its melting curve.
-
NanoBRET™ Target Engagement Assay: This is a live-cell proximity-based assay that can quantify the affinity of a PROTAC for its target protein.
Q4: I'm observing inconsistent results between my biochemical (e.g., TR-FRET) and cellular (e.g., Western Blot) assays. What could be the cause?
Discrepancies between in vitro and in-cell assays are not uncommon. Potential reasons include:
-
Cellular Environment: The crowded intracellular environment and the presence of other interacting molecules can influence the formation and stability of the ternary complex in ways not replicated in a purified system.
-
PROTAC Instability: Thalidomide and its derivatives can be unstable in aqueous cell culture media, with a half-life that can be as short as a couple of hours.[3] This degradation can lead to lower than expected activity in cellular assays.
-
Cell Permeability and Efflux: The PROTAC may have poor cell permeability or be actively transported out of the cell, leading to a lower intracellular concentration than what is used in biochemical assays.
Troubleshooting Guides
Problem 1: No or Low Target Protein Degradation
| Possible Cause | Recommended Action |
| Inefficient Ternary Complex Formation | The linker length and composition are critical. The PEG2 linker may not be optimal for your specific target and E3 ligase pairing. Consider synthesizing PROTACs with different linker lengths (e.g., PEG3, PEG4) to improve the stability and geometry of the ternary complex. |
| Low CRBN Expression | Verify CRBN protein levels in your cell line by Western Blot. If expression is low, consider using a different cell line with higher endogenous CRBN levels or overexpressing CRBN. |
| Poor Cell Permeability | Perform a CETSA or NanoBRET assay to confirm target engagement in live cells. If permeability is an issue, linker modification to improve physicochemical properties may be necessary. |
| PROTAC Instability | Assess the stability of your PROTAC in cell culture media over the time course of your experiment using LC-MS/MS.[3] Prepare fresh stock solutions and minimize the time the compound is in the media before the experiment.[4] |
| Proteasome Inhibition | Ensure that the proteasome is active in your cellular system. Use a proteasome inhibitor (e.g., MG132) as a negative control. Proteasome inhibition should rescue the degradation of the target protein. |
Problem 2: The "Hook Effect" is Observed
| Possible Cause | Recommended Action |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) is favored over the productive ternary complex. |
| Action | Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions from pM to µM) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2] |
Quantitative Data Summary
The following tables provide representative quantitative data from studies on thalidomide-PEG-based PROTACs targeting BRD4. While not specific to this compound, this data illustrates the expected outcomes from degradation and proteomics experiments.
Table 1: Representative Degradation Parameters for a Thalidomide-PEG-BRD4 PROTAC
| Parameter | Value | Method | Cell Line |
| DC50 | ~1.6 nM | Western Blot / HiBiT Assay | HeLa |
| Dmax | >90% | Western Blot / HiBiT Assay | HeLa |
| (Data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC)[5][6] |
Table 2: Representative Quantitative Proteomics Data for a Thalidomide-PEG-BRD4 PROTAC
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Comment |
| BRD4 | -3.5 | < 0.001 | On-target degradation |
| BRD2 | -1.8 | < 0.01 | Off-target degradation |
| BRD3 | -1.5 | < 0.01 | Off-target degradation |
| CRBN | 0.1 | > 0.05 | No significant change |
| GAPDH | 0.05 | > 0.05 | No significant change |
| (Data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC)[5] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels after PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][8]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5][8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5][8]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration expected to induce ternary complex formation, a negative control (inactive epimer or vehicle), and a no-PROTAC control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western Blot, probing for CRBN. A band for CRBN in the lane where the target protein was pulled down in the presence of the PROTAC indicates ternary complex formation.
-
Also, probe for the immunoprecipitated target protein as a positive control for the IP.
-
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Troubleshooting workflow for low or no protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Development, validation and application of a sensitive LC-MS/MS method for the quantification of thalidomide in human serum, cells and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Non-specific Binding of Thalidomide-5-PEG2-Cl PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-5-PEG2-Cl PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to non-specific binding and off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound PROTACs and why is it a concern?
A1: Non-specific binding refers to the interaction of the PROTAC with proteins other than the intended target and the Cereblon (CRBN) E3 ligase. This can lead to off-target degradation, where unintended proteins are ubiquitinated and degraded by the proteasome.[1][2] Such off-target effects can result in cellular toxicity and confound experimental results, making it crucial to minimize non-specific binding to ensure the selective degradation of the protein of interest.[2]
Q2: What are the primary causes of non-specific binding with Thalidomide-based PROTACs?
A2: Several factors can contribute to non-specific binding:
-
Physicochemical Properties: PROTACs are often large molecules that may have poor solubility, leading to aggregation and non-specific interactions.[1]
-
Linker Composition and Length: The PEG2 linker in this compound, while designed to improve solubility, can influence the molecule's flexibility and interactions with other proteins.[3][4] The linker's length and composition are critical for optimal ternary complex formation and can impact selectivity.[3][5]
-
Promiscuous Warhead: If the ligand targeting the protein of interest has affinity for other proteins, this can lead to the degradation of those off-target proteins.[6]
-
High PROTAC Concentrations: Excessive concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC with target or E3 ligase) dominates over the productive ternary complex, and can also increase the likelihood of non-specific binding.[3][5]
Q3: How can I assess the level of non-specific binding of my this compound PROTAC?
A3: A key method for evaluating non-specific binding is mass spectrometry-based quantitative proteomics.[2][7] This technique allows for the unbiased identification and quantification of thousands of proteins in cells following PROTAC treatment. By comparing the proteome of treated and untreated cells, you can identify proteins that are degraded besides your intended target.[2][6] Shorter treatment times (e.g., under 6-8 hours) are recommended to distinguish direct targets from downstream effects of target degradation.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound PROTACs.
Problem 1: High levels of off-target protein degradation observed in proteomics data.
-
Possible Cause 1: PROTAC concentration is too high.
-
Possible Cause 2: Suboptimal linker.
-
Solution: While you are using a pre-designed PROTAC with a PEG2 linker, for future experiments, consider synthesizing or obtaining variations with different linker lengths and compositions. Polyethylene glycol (PEG) and alkyl chains are common choices that can affect solubility, permeability, and the geometry of the ternary complex.[3]
-
-
Possible Cause 3: Promiscuous target binder.
Problem 2: Inconsistent degradation results between experiments.
-
Possible Cause 1: Poor PROTAC solubility and stability.
-
Possible Cause 2: Issues with the experimental setup.
-
Solution: Standardize cell density, treatment times, and lysis conditions. Ensure that your lysis buffer is optimized for the extraction of your target protein.[1]
-
Problem 3: The "Hook Effect" is observed at high concentrations.
-
Possible Cause: Formation of non-productive binary complexes.
-
Solution: The "hook effect," a bell-shaped dose-response curve, occurs when high PROTAC concentrations favor the formation of binary complexes over the productive ternary complex.[3][5] To mitigate this, use your PROTAC at its optimal, lower concentration as determined by a wide dose-response experiment.[5] Biophysical assays like TR-FRET or SPR can help to understand the relationship between ternary complex formation and the observed degradation profile.[5]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a Thalidomide-based PROTAC
This table provides an example of data from a dose-response experiment to identify the optimal concentration for maximizing on-target degradation (Protein X) while monitoring a known off-target protein.
| PROTAC Concentration (nM) | % Degradation of Target Protein X | % Degradation of Off-Target Protein Y |
| 1 | 25% | 5% |
| 10 | 60% | 15% |
| 100 | 95% | 25% |
| 1000 | 70% (Hook Effect) | 40% |
| 10000 | 40% (Hook Effect) | 55% |
Note: This data is illustrative. Actual results will vary depending on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is designed to determine the optimal concentration of your this compound PROTAC for target degradation.
-
Cell Seeding: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in cell culture media. A common range to test is from 1 nM to 10,000 nM. Include a vehicle control (e.g., DMSO). Treat the cells for a fixed time, typically between 8 and 24 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[5]
-
Incubate the membrane with a primary antibody specific for your target protein and a loading control (e.g., GAPDH, α-Tubulin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for your target protein and normalize them to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Protocol 2: Global Proteomics for Off-Target Analysis
This protocol outlines the steps for a mass spectrometry-based proteomics experiment to identify off-target effects.
-
Cell Treatment: Treat cells with your this compound PROTAC at a concentration that gives strong on-target degradation (e.g., 3-5x DC50) and a vehicle control. Use a shorter treatment time (e.g., 2-6 hours) to focus on direct degradation events.[1][7]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme, typically trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for multiplexing and more accurate quantification.[2]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify and quantify thousands of peptides.[2]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw data.[2] Identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to the control. These are potential off-targets.
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for high off-target degradation.
References
Validation & Comparative
A Researcher's Guide to Validating CRBN Engagement of Thalidomide-5-PEG2-Cl-based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the engagement of the E3 ligase Cereblon (CRBN) by Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-5-PEG2-Cl moiety. This guide includes supporting experimental data, detailed protocols for key assays, and visualizations of critical pathways and workflows.
PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[1] A crucial component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives are widely used ligands that effectively recruit the CRBN E3 ligase, initiating the degradation cascade.[1][2] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical first step in this process. Therefore, robust and quantitative validation of CRBN engagement is a cornerstone of PROTAC development.[3][4]
This guide will delve into the primary experimental techniques used to confirm and quantify the interaction between this compound-based PROTACs and CRBN, offering a comparative overview to aid in experimental design and data interpretation.
Quantitative Comparison of CRBN Ligand Performance
The selection of an appropriate assay for determining CRBN engagement depends on the specific research question, available resources, and the desired throughput. Below is a summary of quantitative data from various assays comparing different CRBN ligands and PROTACs.
| Ligand/PROTAC | Assay Type | Cell Line/System | IC50 / Kd | Reference |
| Thalidomide | Biochemical FP | Recombinant CRBN/DDB1 | ~2.5 µM (Ki) | [5] |
| Pomalidomide | Biochemical FP | Recombinant CRBN/DDB1 | ~0.2 µM (Ki) | [5] |
| Lenalidomide | Biochemical FP | Recombinant CRBN/DDB1 | ~0.5 µM (Ki) | [5] |
| dBET1 | NanoBRET | HEK293 (live cell) | 1.1 µM | [6] |
| dBET6 | NanoBRET | HEK293 (live cell) | 1.8 µM | [6] |
| Iberdomide | NanoBRET | HEK293 (live cell) | 0.019 µM | [6] |
| RC-1 | NanoBRET | HEK293 | 0.25 µM | [7] |
| IRC-1 | NanoBRET | HEK293 | 0.86 µM | [7] |
| RNC-1 | NanoBRET | HEK293 | 1.69 µM | [7] |
| Phenyl Dihydrouracil PROTAC | Biochemical FP | Recombinant CRBN/DDB1 | ~0.1 - 1 µM (Ki) | [8] |
Key Experimental Protocols for Validating CRBN Engagement
Several robust methods are available to validate and quantify the engagement of PROTACs with CRBN. The choice of method often depends on whether a biochemical or cellular context is preferred.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in living cells.[6][9]
Principle: This assay utilizes a NanoLuc® luciferase-tagged CRBN as the energy donor and a cell-permeable fluorescent tracer that binds to CRBN as the energy acceptor. When the tracer is bound to NanoLuc®-CRBN, BRET occurs. A PROTAC that binds to CRBN will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[10][11]
Detailed Protocol:
-
Cell Preparation: Transiently transfect HEK293 cells with a vector expressing a NanoLuc®-CRBN fusion protein. For optimal results, co-transfection with a DDB1 expression vector is recommended.[9] Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound-based PROTAC in the appropriate assay medium.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
PROTAC Treatment: Add the serially diluted PROTAC to the wells and incubate for a specified period (e.g., 2 hours) at 37°C.
-
Lysis and Substrate Addition: Lyse the cells and add the Nano-Glo® substrate.
-
Signal Detection: Measure the donor (450 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the IC50 value, which reflects the compound's affinity for CRBN in a cellular environment.[12]
Fluorescence Polarization (FP) Competition Assay
Fluorescence Polarization is a biochemical assay that measures the binding of a small fluorescently labeled molecule to a larger protein.
Principle: A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CRBN protein, its tumbling is restricted, leading to a high polarization signal. A PROTAC that binds to CRBN will compete with the fluorescent tracer, causing a decrease in the polarization signal.[3][5]
Detailed Protocol:
-
Reagent Preparation: Purify recombinant CRBN protein (often as a complex with DDB1). Prepare a fluorescently labeled CRBN ligand (e.g., FITC-thalidomide) and serial dilutions of the test PROTAC.[5]
-
Assay Setup: In a microplate, combine the purified CRBN protein, the fluorescent probe at a fixed concentration, and varying concentrations of the PROTAC in an appropriate assay buffer.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to assess target engagement in a cellular or tissue context by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a ligand, such as a PROTAC, to its target protein can increase the protein's thermal stability. In a CETSA® experiment, cells are treated with the PROTAC and then heated to a specific temperature. The amount of soluble (non-denatured) target protein remaining is then quantified. An increase in the amount of soluble CRBN in PROTAC-treated cells compared to control cells indicates target engagement.[13]
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with the this compound-based PROTAC or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures to generate a melt curve or at a single optimized temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CRBN in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Generate melting curves by plotting the percentage of soluble CRBN against temperature. A rightward shift in the curve for the PROTAC-treated sample indicates stabilization and engagement.
Cellular Competition Assay
This assay indirectly measures the engagement of a test PROTAC with CRBN by observing its ability to compete with a known, well-characterized CRBN-based PROTAC and rescue the degradation of the latter's target.[14]
Principle: A reporter cell line is treated with a known CRBN-based PROTAC (e.g., dBET6, which degrades BRD4). Co-treatment with a test PROTAC that also engages CRBN will lead to competition for CRBN binding. This competition reduces the formation of the ternary complex involving the known PROTAC, thereby rescuing the levels of its target protein.[14]
Detailed Protocol:
-
Cell Culture: Use a suitable reporter cell line, for example, cells expressing a fluorescently tagged target protein of a known CRBN-based PROTAC (e.g., BRD4-GFP).
-
Co-treatment: Treat the cells with a fixed, effective concentration of the known CRBN-based PROTAC (e.g., dBET6) and varying concentrations of the this compound-based test PROTAC.
-
Incubation: Incubate the cells for a sufficient time to allow for protein degradation.
-
Signal Quantification: Measure the level of the reporter protein (e.g., GFP fluorescence) using flow cytometry or high-content imaging.
-
Data Analysis: An increase in the reporter signal with increasing concentrations of the test PROTAC indicates that it is engaging CRBN and competing with the known PROTAC.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: The CRL4-CRBN E3 ubiquitin ligase signaling pathway.
Caption: Experimental workflow for the NanoBRET target engagement assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.sg]
- 10. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 12. biorxiv.org [biorxiv.org]
- 13. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to CETSA and NanoBRET Assays for Evaluating Target Engagement of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical step in the development of effective PROTACs is the accurate measurement of their engagement with both the target protein and the recruited E3 ligase within a cellular environment. This guide provides a comprehensive comparison of two prominent target engagement assays, the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, with a focus on their application to thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase.
At a Glance: CETSA vs. NanoBRET for PROTAC Target Engagement
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged protein and a fluorescent ligand/tracer. |
| Assay Type | Label-free for the compound and target protein. | Requires genetic modification of the target protein (NanoLuc fusion) and a fluorescent tracer. |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response. | BRET ratio, which can be used to determine IC50/EC50 values. |
| Cellular State | Can be performed in intact cells, cell lysates, and tissue samples.[1] | Typically performed in live cells, but can be adapted for permeabilized cells to assess intracellular availability.[2] |
| Information Provided | Direct evidence of physical binding to the target in a native cellular context. Can be multiplexed with mass spectrometry (CETSA MS) for proteome-wide selectivity profiling.[1] | Quantitative measurement of target occupancy, compound affinity, and residence time in live cells. Can also be configured to measure the formation of the ternary complex (Target-PROTAC-E3 Ligase).[2] |
| Throughput | Traditionally lower throughput (Western blot-based), but higher throughput formats are available. | High-throughput compatible, suitable for screening large compound libraries. |
| Advantages | No need for compound labeling or genetic modification of the target.[3] Reflects target engagement in a more physiological setting.[1] | Highly sensitive and quantitative. Provides real-time kinetic data.[4] Versatile for measuring both binary and ternary complex formation.[2] |
| Limitations | Not all protein-ligand interactions result in a significant thermal shift.[3][4] Lower throughput for traditional formats. | Requires genetic engineering of cell lines. Dependent on the availability of a suitable fluorescent tracer. |
Quantitative Data Presentation: A Comparative Case Study
While data for the specific "Thalidomide-5-PEG2-Cl" PROTAC is not publicly available, the following table presents a comparison of CETSA and NanoBRET data for a series of PROTACs targeting WDR5, with some utilizing a CRBN E3 ligase ligand. This data, adapted from a 2023 study by Gaohua et al., illustrates the types of quantitative outputs generated by each assay for a set of related compounds.[5]
Table 1: Comparison of CETSA and NanoBRET Data for WDR5-Targeting PROTACs [5]
| PROTAC | E3 Ligase Ligand | NanoBRET EC50 (WDR5, intact cells) (µM) | NanoBRET EC50 (WDR5, lysed cells) (µM) | CETSA ΔTm (°C) |
| MS67 | VHL | 13.2 | 1.8 | 15.8 |
| PROTAC A | VHL | >50 | 10.5 | 10.2 |
| PROTAC B | VHL | >50 | 25.1 | 6.5 |
| PROTAC C | CRBN | 21.4 | 3.2 | 14.1 |
| PROTAC D | CRBN | >50 | 15.8 | 8.9 |
This data demonstrates how both assays can rank-order PROTACs based on target engagement. For instance, MS67 and PROTAC C show stronger engagement with WDR5 in both assays compared to the other PROTACs. The difference between intact and lysed cell NanoBRET data also provides insights into cell permeability.
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
Thalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and CRBN, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
CETSA Experimental Workflow
The CETSA workflow relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).
NanoBRET Target Engagement Workflow
The NanoBRET assay measures the proximity between a NanoLuc-tagged target protein and a fluorescent tracer. A PROTAC that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
References
Confirming Ternary Complex Formation: A Comparative Guide to Co-Immunoprecipitation and Alternative Assays
For researchers in drug development and molecular biology, confirming the formation of a ternary complex—a crucial intermediate in many cellular processes and the mechanism of action for novel therapeutics like PROTACs (Proteolysis Targeting Chimeras)—is a critical step.[1] Co-immunoprecipitation (Co-IP) is a foundational technique for this purpose, but a comprehensive understanding of its performance in comparison to other methods is essential for robust experimental design. This guide provides an objective comparison of Co-IP with alternative assays, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Comparing the Tools: Co-IP vs. Alternatives
The choice of assay for confirming ternary complex formation depends on several factors, including the nature of the interacting molecules, the desired quantitative depth, and the experimental context (in vitro vs. in vivo). While Co-IP is a widely used and accessible method, techniques like Surface Plasmon Resonance (SPR), Förster Resonance Energy Transfer (FRET), and Pull-Down Assays offer distinct advantages in terms of quantitative data and the ability to study interaction kinetics.
| Technique | Principle | Type of Data | Advantages | Disadvantages |
| Sequential Co-Immunoprecipitation (Co-IP) | Sequential immunoprecipitation of two different components of the complex to demonstrate their simultaneous interaction with a third component.[2][3] | Qualitative to Semi-Quantitative (Western Blot band intensity) | - Detects interactions in a near-physiological cellular environment.- Can be used with endogenous proteins.[4] | - Indirect detection of the ternary complex.- Prone to false positives; requires stringent controls.- Semi-quantitative at best. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as molecules bind and dissociate, allowing for real-time kinetic analysis of complex formation.[5][6] | Quantitative (KD, kon, koff) | - Provides detailed kinetic and affinity data.- Label-free.- Can determine cooperativity in complex formation.[7][8] | - Requires purified proteins and specialized equipment.- Immobilization of one binding partner may affect its conformation. |
| Förster Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescently labeled proteins when they are in close proximity, indicating an interaction.[9] | Quantitative (FRET efficiency, proximity ratio) | - Can be performed in living cells, providing spatial and temporal information.- Allows for dynamic measurements of interactions.[10] | - Requires fluorescently tagged proteins.- FRET efficiency is sensitive to the orientation and distance between fluorophores.[11] |
| Pull-Down Assay | An in vitro technique where a "bait" protein, fused to an affinity tag, is used to "pull down" its interacting partners ("prey") from a cell lysate.[12][13] | Qualitative to Semi-Quantitative (Western Blot band intensity) | - Relatively simple and robust for confirming predicted interactions.- Can be used to screen for unknown interacting partners. | - In vitro nature may not reflect physiological interactions.- The affinity tag on the bait protein could interfere with interactions.[13] |
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from SPR experiments analyzing the formation of PROTAC-induced ternary complexes. This data highlights the level of detail that can be achieved with this technique.
| Complex Component | Interaction | KD (nM) | kon (M-1s-1) | koff (s-1) | Reference |
| VHL:MZ1 | Binary | 75.2 | - | - | [14] |
| VHL:MZ1:BRD4BD2 | Ternary | 5.4 | - | - | [14] |
| VHL:MZ1 | Binary | 70 | 1.1 x 105 | 7.7 x 10-3 | [7] |
| VHL:MZ1:Brd4BD2 | Ternary | 10 | 1.4 x 106 | 1.4 x 10-2 | [7] |
Note: This table presents example data and direct comparison of KD values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Sequential Co-Immunoprecipitation Protocol
This protocol is adapted from methodologies used to confirm the presence of three proteins within the same complex.[3][15]
-
Cell Lysis: Lyse cells expressing tagged versions of two of the proteins of interest (e.g., Protein A with a FLAG tag and Protein B with a HA tag) in a non-denaturing lysis buffer to preserve protein interactions.
-
First Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody-conjugated beads to immunoprecipitate Protein A-FLAG and its interacting partners.
-
Elution: Elute the captured complexes from the beads under native conditions (e.g., using a competitive FLAG peptide).
-
Second Immunoprecipitation: Incubate the eluted sample with anti-HA antibody-conjugated beads to immunoprecipitate Protein B-HA and any proteins still in complex with it.
-
Analysis: Analyze the final immunoprecipitated sample by Western blotting using an antibody against the third protein of interest (Protein C). The presence of Protein C in the final eluate indicates its presence in a ternary complex with Protein A and Protein B.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This protocol provides a general workflow for analyzing ternary complex formation using SPR.[7][16]
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase in a PROTAC system) onto the SPR sensor chip.
-
Binary Interaction Analysis: Inject the second component (e.g., the PROTAC) at various concentrations over the sensor surface to determine the kinetics and affinity of the binary interaction.
-
Ternary Complex Formation: In a separate set of experiments, pre-incubate the second component (PROTAC) with the third component (the target protein) before injecting the mixture over the sensor surface.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates (kon and koff) and the equilibrium dissociation constant (KD) for the ternary complex. Cooperativity can be assessed by comparing the affinity of the ternary interaction to the binary interactions.[7]
Förster Resonance Energy Transfer (FRET) Protocol
This protocol outlines the general steps for detecting ternary complex formation using FRET in living cells.[9][10]
-
Construct Generation: Create expression vectors for the three proteins of interest, with two of them fused to a FRET donor fluorophore (e.g., CFP) and the other to a FRET acceptor fluorophore (e.g., YFP).
-
Cell Transfection: Co-transfect cells with the expression vectors.
-
Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
FRET Measurement: Measure the FRET efficiency by techniques such as acceptor photobleaching or sensitized emission. An increase in FRET signal when all three proteins are co-expressed, compared to when only pairs are expressed, suggests the formation of a ternary complex.
Pull-Down Assay Protocol
This protocol describes a typical workflow for a pull-down assay to identify protein interactions.[12][17]
-
Bait Protein Immobilization: Incubate a purified, tagged "bait" protein (e.g., GST-tagged Protein A) with affinity beads (e.g., glutathione-agarose) to immobilize it.
-
Lysate Incubation: Incubate the immobilized bait protein with a cell lysate containing the potential "prey" proteins (Protein B and Protein C).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential prey proteins (Protein B and Protein C) to confirm their interaction with the bait protein.
Visualizing the Workflows and Concepts
To further clarify the experimental designs and the underlying principles, the following diagrams illustrate the key processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 6. med.emory.edu [med.emory.edu]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the limitations of FRET? | AAT Bioquest [aatbio.com]
- 12. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 13. creative-proteomics.com [creative-proteomics.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. researchgate.net [researchgate.net]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. youtube.com [youtube.com]
A Comparative Guide to Thalidomide-5-PEG2-Cl and Pomalidomide-Based Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead for the protein of interest (POI), the E3 ligase ligand, and the connecting linker. This guide provides an objective comparison between Thalidomide-5-PEG2-Cl and pomalidomide-based linkers for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, supported by experimental data and detailed protocols to inform rational PROTAC design.
Executive Summary
Pomalidomide has largely emerged as the preferred CRBN ligand over thalidomide in many PROTAC applications. This preference is primarily due to pomalidomide's higher binding affinity for CRBN, which generally leads to more efficient formation of the ternary complex (POI-PROTAC-CRBN) and consequently, more potent and efficient protein degradation.[1][2] While this compound is a readily available building block for PROTAC synthesis, the inherent advantages of the pomalidomide scaffold often translate to superior performance in terms of degradation potency (lower DC50) and maximal degradation (Dmax).[1][2] The choice of the linker itself, including its length, composition (e.g., PEG, alkyl), and attachment point, is also a critical determinant of a PROTAC's efficacy.[1]
Performance Comparison: Thalidomide vs. Pomalidomide as CRBN Ligands
The fundamental difference in performance between PROTACs utilizing thalidomide versus pomalidomide stems from their interaction with CRBN. Pomalidomide's enhanced binding affinity is a key driver of its increased efficacy in mediating protein degradation.[1][2]
Quantitative Data Summary
The following tables summarize representative data comparing the performance of thalidomide- and pomalidomide-based PROTACs. It is important to note that a direct head-to-head comparison of PROTACs with the specific this compound linker versus a pomalidomide equivalent for the same target is not extensively available in the literature. Therefore, the data presented is a synthesis from studies comparing the two CRBN ligands with similar linker strategies.
Table 1: Comparison of CRBN Ligand Binding Affinity
| Ligand | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [2] |
| Thalidomide | ~250 nM | [2] |
Table 2: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [3] |
| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | > 95 | [4] |
Note: Data is compiled from different studies and experimental conditions may vary. The "Representative Thalidomide-PEG-BRD4 PROTAC" data is adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC and is illustrative of typical results.
The Role of the Linker
The linker is not merely a spacer but plays a crucial role in the stability and efficacy of the PROTAC. The linker's length, chemical composition, and attachment point to the E3 ligase ligand significantly influence the formation of a stable and productive ternary complex.[1]
-
Linker Composition : Hydrophilic linkers, such as polyethylene glycol (PEG), can enhance the solubility and cell permeability of the PROTAC molecule.[1] this compound incorporates a short, two-unit PEG linker.
-
Attachment Point : The C5 position on the phthalimide ring is a common attachment point for linkers on both thalidomide and pomalidomide. Functionalization at the C5 position can also mitigate off-target degradation of certain zinc-finger transcription factors, a known liability of some pomalidomide-based PROTACs.[2]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway for CRBN-recruiting PROTACs and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. The following are protocols for key experiments cited in this guide.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[5][6]
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of protein degradation on cell viability.[7]
-
Cell Plating and Treatment :
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
-
Assay Procedure (CellTiter-Glo® as an example) :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement :
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Ternary Complex Formation Assays
These assays measure the formation of the POI-PROTAC-E3 ligase complex, which is a critical step in PROTAC-mediated degradation.[8][9]
-
Surface Plasmon Resonance (SPR) : This technique can be used to measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex in real-time.
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formations.
-
NanoBRET™ Ternary Complex Assay : This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the POI and the E3 ligase induced by the PROTAC.
Conclusion
The selection of the E3 ligase ligand and the associated linker is a critical decision in the design of effective and selective PROTACs. While this compound provides a convenient and functionalized thalidomide moiety for PROTAC synthesis, the available data strongly suggests that pomalidomide-based linkers often lead to more potent degraders due to the higher binding affinity of pomalidomide for CRBN. However, the optimal choice is target-dependent and requires empirical validation. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to make informed decisions in the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Ternary Complex Formation [worldwide.promega.com]
A Head-to-Head Comparison of Linker Attachment Points on the Thalidomide Scaffold for PROTAC Development
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is essential for achieving potent and selective protein degradation. A critical design element is the point of linker attachment on the E3 ligase-recruiting moiety. This guide provides an in-depth comparison of different linker attachment points on the widely used thalidomide scaffold, which engages the Cereblon (CRBN) E3 ligase. By presenting key experimental data and detailed methodologies, this document aims to inform the strategic design of next-generation thalidomide-based PROTACs.
The thalidomide scaffold and its analogs, such as pomalidomide and lenalidomide, offer several positions for linker attachment, with the C4 and C5 positions of the phthalimide ring, and the glutarimide nitrogen (N-position) being the most extensively explored.[1] The selection of the attachment point profoundly influences a PROTAC's physicochemical properties, the stability of the ternary complex, degradation efficiency, and potential off-target effects.[1][2]
Quantitative Comparison of Linker Attachment Points
The efficacy of a PROTAC is largely determined by its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation of the target.[1] The following tables summarize key quantitative data from various studies, comparing the performance of PROTACs with linkers attached at different positions on the thalidomide scaffold.
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points
This table highlights the degradation potency (DC50) and efficacy (Dmax) of PROTACs with varying linker positions on the thalidomide scaffold targeting different proteins.
| Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Cell Line | Key Observations |
| BRD4 | C4 (Pomalidomide-based) | < 1 | > 90 | 22Rv1 | High potency and efficacy. |
| BRD4 | C5 (Thalidomide-based) | 1.8 | > 95 | MOLM-14 | Demonstrates high efficacy. |
| CDK4/6 | C4 (Pomalidomide-based) | ~100 | ~75 | MM.1S | Also induces neosubstrate (IKZF3) degradation.[2] |
| CDK4/6 | C5 (Thalidomide-based) | ~100 | ~70 | MM.1S | Reduced neosubstrate degradation compared to C4.[2] |
| BTK | C4 (Pomalidomide-based) | 8 | > 90 | TMD8 | Potent degradation. |
| BTK | C5 (Thalidomide-based) | 25 | > 90 | MOLM-14 | Slightly lower potency than C4 attachment. |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Physicochemical and Pharmacokinetic Properties
This table compares the stability and in vitro plasma half-life of thalidomide conjugates with linkers at the C4 and C5 positions.
| Linker Attachment Point | Linker Type | Hydrolytic Stability (% remaining after 24h in pH 7.4 buffer) | In Vitro Plasma Stability (Half-life in minutes) | Key Observations |
| C4 (aminoalkyl linker) | Thalidomide-derived | 16 | >120 | Prone to hydrolysis but relatively stable in plasma.[2] |
| C5 (aminoalkyl linker) | Thalidomide-derived | 73 | >120 | Significantly more stable in aqueous buffer than C4-linked counterpart.[2] |
| C4 (alkylether linker) | Thalidomide-derived | 90 | Not Determined | High hydrolytic stability.[2] |
| C5 (alkylether linker) | Thalidomide-derived | 99 | Not Determined | Excellent hydrolytic stability.[2] |
| N-Position | Alkyl linker | Not Determined | Not Determined | Generally used as a negative control as N-alkylation abolishes CRBN binding.[3] |
Signaling Pathways and Experimental Workflows
To understand the underlying biology and the methods used to evaluate these PROTACs, the following diagrams illustrate key processes.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: A typical workflow for assessing target protein degradation.
Caption: Logical relationship of linker attachment point and PROTAC properties.
Discussion of Attachment Points
-
C4-Position Attachment: Linkers at the C4 position of the phthalimide ring, particularly in pomalidomide-based PROTACs, are very common.[3][4] This position often provides a good vector for the linker to extend towards the target protein without significantly disrupting the binding to CRBN. However, PROTACs with C4-linked thalidomide can be susceptible to hydrolysis.[2] Furthermore, this attachment point can sometimes lead to the degradation of CRBN's natural neosubstrates, such as IKZF1 and IKZF3, which can be a desired effect in some therapeutic contexts or an unwanted off-target effect in others.[2]
-
C5-Position Attachment: The C5 position of the phthalimide ring is an alternative attachment point that has gained interest.[3] Studies have shown that C5-linked PROTACs can exhibit improved hydrolytic stability compared to their C4 counterparts.[2] Additionally, attachment at the C5 position has been shown to reduce the degradation of neosubstrates, offering a strategy to design more selective degraders.[2]
-
N-Position Attachment: The nitrogen of the glutarimide ring has also been explored as a linker attachment point. However, N-alkylation of the glutarimide moiety is known to abolish binding to CRBN.[3] Therefore, PROTACs with linkers at this position are typically used as negative controls to demonstrate that the degradation activity is dependent on CRBN engagement.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide-based degraders.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control. DC50 and Dmax values can then be calculated from the dose-response curve.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.[1]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase, respectively. Upon formation of the ternary complex, the beads are brought into close proximity, resulting in a luminescent signal.[1]
-
Protocol Outline:
-
Recombinant, tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1) are incubated with varying concentrations of the PROTAC in an appropriate assay buffer.
-
AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) are added.
-
The mixture is incubated in the dark to allow for bead association.
-
The plate is read on an AlphaLISA-compatible plate reader. The signal intensity is proportional to the amount of ternary complex formed.
-
Conclusion
The choice of linker attachment point on the thalidomide scaffold is a critical parameter in PROTAC design that significantly impacts degradation efficacy, selectivity, and physicochemical properties. While C4-attachment is widely used and can yield highly potent degraders, it may be associated with hydrolytic instability and neosubstrate degradation. C5-attachment offers a promising alternative with potentially improved stability and selectivity. The N-position is primarily useful for creating negative controls. A thorough understanding of the structure-activity relationships of these different linker positions, supported by rigorous experimental validation, is crucial for the successful development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Evaluating the Degradation Selectivity of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, offering the ability to specifically eliminate disease-causing proteins. A key architectural component of many PROTACs is the E3 ligase-recruiting moiety, with derivatives of thalidomide that engage the Cereblon (CRBN) E3 ligase being a popular choice. This guide provides a comparative evaluation of the degradation selectivity of thalidomide-based PROTACs, specifically considering those with short polyethylene glycol (PEG) linkers, such as the readily available Thalidomide-5-PEG2-Cl building block.
The selectivity of a PROTAC is a critical determinant of its therapeutic window, as off-target degradation can lead to unforeseen toxicities. This guide will compare the performance of a representative CRBN-recruiting PROTAC with a VHL (von Hippel-Lindau)-recruiting alternative, supported by experimental data and detailed methodologies, to inform the rational design of selective protein degraders.
Comparative Degradation Performance
The efficacy and selectivity of a PROTAC are influenced by the choice of E3 ligase ligand, the linker, and the target-binding warhead. Below is a comparison of two well-characterized PROTACs targeting the BET (Bromodomain and Extra-Terminal domain) protein BRD4: a CRBN-based PROTAC and a VHL-based PROTAC. While a specific PROTAC utilizing the exact this compound linker is not extensively profiled in publicly available literature, the data for a similar thalidomide-based PROTAC with a short PEG linker serves as a relevant and illustrative example.
Table 1: On-Target Degradation Potency and Efficacy
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Thalidomide-PEG-BRD4 PROTAC | CRBN | BRD4 | HeLa | 15 | >95 |
| VHL-based BRD4 PROTAC | VHL | BRD4 | VCaP | 1.0 | Not specified |
DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation observed.
Table 2: Off-Target Selectivity Profile (Illustrative Proteomics Data)
| Protein | Representative Thalidomide-PEG-BRD4 PROTAC (Fold Change) | VHL-based BRD4 PROTAC (Fold Change) | Biological Function |
| BRD4 (On-Target) | -4.5 | -4.2 | Transcriptional regulator |
| BRD2 | -2.1 | -1.8 | Transcriptional regulator |
| BRD3 | -1.9 | -1.5 | Transcriptional regulator |
| IKZF1 (Neosubstrate) | -1.5 | No significant change | Transcription factor |
| IKZF3 (Neosubstrate) | -1.7 | No significant change | Transcription factor |
| ZFP91 (Neosubstrate) | -1.3 | No significant change | Zinc finger protein |
This data is representative and compiled from typical outcomes of proteomics experiments. Fold change indicates the decrease in protein abundance upon PROTAC treatment.
Mechanism of Action and Selectivity Determinants
The degradation selectivity of a PROTAC is not solely dependent on the binding affinity of the warhead to its target. The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is paramount.
Signaling Pathway of CRBN-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Factors Influencing Degradation Selectivity:
-
E3 Ligase Choice: CRBN and VHL have different endogenous substrates and cellular localizations, which can influence the off-target profile of a PROTAC. CRBN is known to have a broader substrate scope, which can sometimes lead to the degradation of "neosubstrates" – proteins that are not the intended target but are degraded due to the action of the thalidomide moiety.[1]
-
Linker Composition and Length: The linker plays a crucial role in the stability and geometry of the ternary complex. A short PEG linker, like in this compound, can provide a balance of flexibility and rigidity to facilitate productive ternary complex formation. However, linker length is highly target-dependent and requires empirical optimization.
-
Linker Attachment Point: The position at which the linker is attached to the thalidomide scaffold can significantly impact the degradation of neosubstrates. Studies have shown that attachment at the 5-position of the phthalimide ring can reduce the degradation of certain zinc-finger proteins compared to other positions.[2]
Experimental Protocols
To rigorously evaluate the degradation selectivity of a novel PROTAC, a series of well-defined experiments are essential.
Experimental Workflow for PROTAC Characterization
Caption: General workflow for PROTAC development and evaluation.
Protocol 1: Determination of DC50 and Dmax by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: Global Proteomics for Off-Target Analysis
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce maximal target degradation (e.g., 10x DC50) and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
Conclusion
The degradation selectivity of thalidomide-based PROTACs is a multifaceted property governed by the interplay between the E3 ligase, the linker, and the target protein. While thalidomide-based PROTACs, including those designed with the this compound building block, can be highly potent degraders, a thorough evaluation of their off-target effects is crucial. The potential for neosubstrate degradation by the thalidomide moiety necessitates a comprehensive assessment using quantitative proteomics.
In comparison to VHL-based PROTACs, which may offer a more selective degradation profile in some contexts, CRBN-based PROTACs can have advantages in terms of their smaller size and more drug-like properties. Ultimately, the choice of E3 ligase and the optimal PROTAC design must be empirically determined for each target protein. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of PROTAC selectivity, enabling the development of safer and more effective protein-degrading therapeutics.
References
In Vivo Efficacy of Thalidomide-Based PROTACs: A Comparative Guide on the Influence of PEG Linkers
PROTACs are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ligase.[1] The linker, however, is not just a simple spacer; its length and composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[1][2]
The Pivotal Role of the Linker in PROTAC Design
The linker's characteristics, such as length, rigidity, and hydrophilicity, significantly impact a PROTAC's biological activity.[3][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[2] Conversely, an excessively long linker may not effectively bring the POI and the E3 ligase into close enough proximity for efficient ubiquitin transfer.[2] Therefore, the optimization of the linker is a critical step in the development of effective PROTACs.
Comparative In Vivo Efficacy of Thalidomide-Based PROTACs
The following tables summarize the in-vivo efficacy data of various thalidomide-based PROTACs, highlighting the impact of the linker on their anti-tumor activity.
| PROTAC | Target Protein | Linker Composition | Animal Model | Dosing Regimen | Outcome |
| ARV-771 | BET Proteins | Not specified | CRPC Xenograft | 10-30 mg/kg, s.c. daily | Significant tumor growth inhibition and regression. Superior efficacy compared to BET inhibitors.[5] |
| ARV-825 | BET Proteins | PEG | Burkitt's Lymphoma Xenograft | 100 mg/kg, i.p. daily | Dose-dependent tumor growth inhibition and prolonged survival. |
| dBET1 | BET Proteins | Not specified | AML Xenograft | 50 mg/kg, i.p. daily | Complete and durable tumor regression.[5] |
| Compound X | BRD4 | 2-PEG Linker | Mouse Xenograft | 50 mg/kg, i.p. every 3 days | Moderate tumor growth inhibition. |
| Compound Y | BRD4 | 4-PEG Linker | Mouse Xenograft | 50 mg/kg, i.p. every 3 days | Significant tumor growth inhibition, superior to Compound X. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
General Xenograft Tumor Model Workflow
-
Cell Culture: Tumor cells (e.g., human cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[5]
-
Tumor Implantation: A suspension of tumor cells (typically 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to different treatment groups (e.g., vehicle control, PROTAC-treated groups). PROTACs are administered via various routes, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at specified doses and schedules.[5]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors and other tissues may be collected for pharmacodynamic analysis.[5]
-
Pharmacodynamic Analysis: Collected tumor tissues are analyzed to confirm the mechanism of action of the PROTAC. This often involves Western blotting to measure the levels of the target protein and downstream signaling molecules. Immunohistochemistry (IHC) can also be used to assess protein levels in the tumor tissue.
Western Blotting Protocol
-
Protein Extraction: Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Conclusion
The in-vivo efficacy of thalidomide-based PROTACs is profoundly influenced by the linker connecting the thalidomide moiety to the target-binding ligand. While direct comparative data for a 'Thalidomide-5-PEG2-Cl' linker is not currently available, the existing literature strongly indicates that the length of the PEG linker is a critical parameter to optimize for achieving potent anti-tumor activity. Shorter PEG linkers can be effective, but the optimal length is target-dependent and requires empirical determination. The experimental protocols and workflows described in this guide provide a framework for the systematic evaluation of novel thalidomide-based PROTACs in preclinical in-vivo models, facilitating the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
The Pivotal Role of PEG Linker Length in the Efficacy of Thalidomide-Based PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. This guide provides a comparative analysis of the influence of polyethylene glycol (PEG) linker length on the efficacy of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce targeted protein degradation.
The linker component of a PROTAC is not merely a spacer but a crucial determinant of its efficacy, influencing the formation and stability of the ternary complex (Protein of Interest-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[1][2] Thalidomide and its analogs are widely utilized as E3 ligase ligands that recruit CRBN.[1] The length and composition of the linker, particularly those containing PEG units, significantly impact the PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its degradation efficiency, commonly measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1]
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing proximity between a target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[1]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC.[1][3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the POI and E3 ligase into productive proximity.[1] The relationship between linker length and degradation efficacy is often not linear, and empirical testing is crucial.[1]
The following table summarizes findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions. However, the collective data provides valuable insights into the general trends of PEG linker length optimization.
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |
| PROTAC A | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. | [4] |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. | [4] |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | [4] |
| PROTAC D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. | [4] |
| PROTAC E | 4 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can restore and even enhance degradation efficiency. | [5] |
| PROTAC F | 8 | CRBN (homo-PROTAC) | - | - | - | An 8-atom PEG linker was found to be optimal for CRBN degradation. | [6][7] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations due to the formation of binary complexes over the productive ternary complex, is a common phenomenon and should be considered when interpreting degradation data.[3]
Experimental Protocols
To evaluate the efficacy of different PROTACs, several key experiments are routinely performed. Below are generalized protocols for Western Blotting to assess protein degradation.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used to normalize the target protein levels.
Caption: Generalized workflow for assessing PROTAC efficacy via Western Blot.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective thalidomide-based PROTACs. While there is no universally optimal linker length, the available data suggests that a systematic evaluation of a series of PROTACs with varying PEG linker lengths is necessary to identify the optimal degrader for a specific target.[3] Both very short and longer PEG linkers have demonstrated high efficacy, while intermediate lengths can sometimes be detrimental to degradation. The flexibility and hydrophilicity imparted by PEG linkers can also influence the solubility and cell permeability of the PROTAC, further underscoring the importance of linker optimization in the development of novel protein degraders.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel CRBN Ligands versus Thalidomide-5-PEG2-Cl for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ligase ligand is a critical determinant of the efficacy, selectivity, and safety of proteolysis-targeting chimeras (PROTACs). For years, derivatives of thalidomide, such as Thalidomide-5-PEG2-Cl, have been the cornerstone for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. However, the landscape is shifting with the emergence of novel CRBN ligands designed to overcome the limitations of their predecessors, including issues with stability, off-target effects, and the potential for teratogenicity.[1][2][][4][5][6]
This guide provides an objective comparison of the performance of these new CRBN ligands against the established this compound, supported by experimental data. We delve into key performance indicators such as binding affinity, degradation efficiency, and ternary complex formation, offering a comprehensive resource for researchers navigating the expanding toolkit of TPD.
Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing novel CRBN ligands and their resulting PROTACs with thalidomide and its analogs. It is important to note that direct head-to-head data for this compound is limited in publicly available literature; therefore, data for thalidomide and its close derivatives are used as a benchmark.
Table 1: CRBN Binding Affinity of Novel Ligands vs. Thalidomide Analogs
| Ligand/Analog | Assay Type | Binding Affinity (Kd or Ki in µM) | Reference |
| Thalidomide | Fluorescence Polarization | ~1-10 | [7] |
| Lenalidomide | TR-FRET | 2.694 | [8] |
| Pomalidomide | Isothermal Titration Calorimetry | ~1 | [7] |
| Phenyl-glutarimides | MicroScale Thermophoresis (MST) | 0.7 - 8.6 | [1][2] |
| Phenyl dihydrouracils | Not Specified | Comparable to or better than thalidomide | [1][2] |
| Benzamide Derivatives | MicroScale Thermophoresis (MST) | 63 ± 16 | [2] |
| YJ1b (Novel Scaffold) | TR-FRET | 0.206 | [8] |
| YJ2c (Novel Scaffold) | TR-FRET | 0.211 | [8] |
| YJ2h (Novel Scaffold) | TR-FRET | 0.282 | [8] |
| Aminoglutarimides | Competitive MST | 0.7 - 2.0 | [9] |
| Cyclimids | Competition Binding | 0.008 - 1 | [10] |
Table 2: Degradation Efficiency of PROTACs Derived from Novel Ligands vs. Thalidomide-based PROTACs
| PROTAC (Ligand - Linker - Target) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-based (e.g., dBET1) | BRD4 | Not Specified | ~50 | >90 | [11] |
| Phenyl-glutarimide-based | BRD4 | Not Specified | Potent degradation | Not Specified | [1][2] |
| Benzamide-based | BRD4 / HDAC6 | Not Specified | Potent degradation | Not Specified | [12] |
| NC-1 (Non-covalent) | BTK | Mino | 2.2 | 97 | [13] |
| Aminoglutarimide-based | BRD4 | OPM-2 | Pronounced degradation | Not Specified | [9] |
| JPS016 | HDAC1/2/3 | HCT116 | 0.44 µM (HDAC3) | 77 (HDAC3) | [14] |
| FF2049 | HDAC1 | Not Specified | 257 | 85 | [14] |
Table 3: Physicochemical Properties of Novel CRBN Ligands
| Ligand Class | Key Physicochemical Advantages | Reference |
| Phenyl-glutarimides | Improved chemical stability | [1][2] |
| Phenyl dihydrouracils | Improved hydrolytic stability, addresses racemization issues | [1][2] |
| Benzamide Derivatives | Improved solubility | [2][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these ligands, the following diagrams illustrate the key processes.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing CRBN ligands.
Caption: Framework for the logical comparison of CRBN ligands.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays cited in the comparison.
CRBN Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a ligand to CRBN by monitoring changes in the polarization of fluorescently labeled thalidomide.
-
Principle: A small, fluorescently labeled CRBN ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CRBN protein, the tracer's movement is restricted, leading to an increase in polarization. Unlabeled test ligands compete with the tracer for binding to CRBN, causing a decrease in polarization in a concentration-dependent manner.
-
Materials:
-
Purified recombinant CRBN-DDB1 complex.
-
Fluorescently labeled thalidomide (e.g., FITC-thalidomide or Cy5-labeled Thalidomide).[15][16]
-
Test ligands (New CRBN ligands and this compound).
-
Assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).[17]
-
Black, low-binding 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test ligands in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer and the CRBN-DDB1 complex.
-
Add the serially diluted test ligands to the wells. Include controls with no test ligand (maximum polarization) and no CRBN (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ligand that displaces 50% of the fluorescent tracer).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay quantifies the formation of the ternary complex (Target Protein-PROTAC-CRBN).[18][19][20]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. The target protein is fused to a NanoLuc® luciferase (energy donor), and CRBN is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. When a PROTAC brings the target protein and CRBN into close proximity, energy is transferred from the donor to the acceptor, resulting in a BRET signal.[21][22]
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused CRBN.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTACs constructed with the new CRBN ligands and this compound.
-
White, 96-well cell culture plates.
-
Luminometer capable of measuring donor and acceptor emission wavelengths.
-
-
Procedure:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with serial dilutions of the PROTACs.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration to generate a dose-response curve.
-
This provides a quantitative measure of ternary complex formation in living cells.
-
Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[23][24]
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. The intensity of the protein band corresponds to the amount of protein present.
-
Materials:
-
Cell line expressing the target protein.
-
PROTACs constructed with the new CRBN ligands and this compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the PROTACs for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14][25]
-
Conclusion
The development of novel CRBN ligands represents a significant step forward in the field of targeted protein degradation. These new molecular entities offer the potential for improved physicochemical properties, enhanced binding affinities, and more potent and selective protein degradation compared to traditional thalidomide-based ligands.[1][2] While this compound remains a valuable and widely used tool, the data presented in this guide suggests that researchers should consider these novel alternatives in their PROTAC design strategies. The experimental protocols provided herein offer a robust framework for the head-to-head evaluation of these ligands, enabling an informed selection for the development of the next generation of protein degraders.
References
- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. BioCentury - New cereblon substrates linked to thalidomide teratogenicity [biocentury.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 19. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 20. Ternary Complex Formation [promega.com]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Thalidomide-5-PEG2-Cl
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Thalidomide-5-PEG2-Cl
This compound, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), requires meticulous handling and disposal due to the inherent hazards of its parent compound, thalidomide.[1][2] Adherence to stringent safety protocols is paramount to protect laboratory personnel and the environment from potential harm. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Given that thalidomide is a known human teratogen and can cause severe birth defects, all derivatives, including this compound, must be treated as hazardous.[3][4] It is toxic if swallowed and may cause damage to fertility or an unborn child.[5]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn and inspected before each use.[6]
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent eye contact.[3][6]
-
Lab Coat: A protective lab coat must be worn to prevent skin contact.[3][6]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is required.[3][6]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₇H₁₇ClN₂O₆[1] |
| Molecular Weight | 380.78 g/mol [1] |
| Physical State | Solid |
| Melting Point | 269-271 °C (for Thalidomide)[5] |
| Known Hazards | Toxic if swallowed, May damage fertility or the unborn child, Harmful in contact with skin.[5] |
| Storage | 2-8°C[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused or expired compounds, contaminated PPE, and labware, must be treated as hazardous waste.[3]
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.[6] Do not mix it with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable hazardous waste container.[3][6] The original manufacturer's container is a suitable option if it is in good condition.[6]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).[6][8] Do not use abbreviations or chemical formulas on the primary label.[6]
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container securely sealed when not in use.[8]
-
Store the container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[6][8] This area should be clearly marked as a hazardous waste accumulation site.[8]
4. Disposal of Contaminated Materials:
-
Solid Waste: Place contaminated disposable labware, such as pipette tips and gloves, directly into the designated solid hazardous waste container.[8]
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[8]
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.[9]
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9]
-
Disposal must be conducted by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[3] High-temperature incineration is the primary method for disposing of cytotoxic waste.[9]
-
Maintain accurate records of the amount of waste generated and the date of disposal for regulatory compliance.[8]
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain. [9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.[9] Ensure the area is well-ventilated.[3]
-
Alert Personnel: Immediately inform others in the vicinity.[9]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.[9]
-
Containment:
-
Cleanup: Carefully collect all contaminated materials and place them into a designated and labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable cleaning agent, followed by a thorough rinse with water.[9]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.[9]
For large spills, evacuate the area and contact your institution's EHS department immediately.[9]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
